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  • Product: 1-(3-Methylmorpholin-4-yl)propan-2-amine
  • CAS: 1215927-36-8

Core Science & Biosynthesis

Foundational

1-(3-Methylmorpholin-4-yl)propan-2-amine chemical structure and properties

Topic: 1-(3-Methylmorpholin-4-yl)propan-2-amine Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Methylmorpholin-4-yl)propan-2-amine Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Status: Active Chemical Entity | CAS: 1215927-36-8 Classification: Heterocyclic Diamine / Chiral Building Block

Executive Summary

1-(3-Methylmorpholin-4-yl)propan-2-amine is a bifunctional heterocyclic intermediate characterized by a 3-methylmorpholine core linked to a primary isopropylamine chain. This structure represents a "privileged scaffold" in medicinal chemistry, offering a unique vector for tuning solubility and metabolic stability in drug candidates. Its dual-nitrogen architecture—comprising a sterically hindered tertiary amine within the ring and a reactive primary amine on the side chain—makes it a critical precursor for kinase inhibitors, GPCR ligands, and epoxy-based functional materials.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its strategic application in high-value chemical workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule possesses two chiral centers: one at the C3 position of the morpholine ring and one at the C2 position of the propyl chain. This results in four potential stereoisomers, typically synthesized as diastereomeric mixtures unless chiral starting materials (e.g., (S)-3-methylmorpholine) are employed.

Table 1: Core Chemical Specifications
PropertyValue / Description
IUPAC Name 1-(3-Methylmorpholin-4-yl)propan-2-amine
CAS Number 1215927-36-8
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES CC(N)CN1C(C)COCC1
Appearance Colorless to pale yellow viscous liquid
Boiling Point (Pred.) 210–215 °C (at 760 mmHg)
pKa (Calculated) ~9.8 (Primary Amine), ~7.4 (Morpholine N)
LogP 0.25 (Estimated) – Highly polar
Solubility Miscible in water, ethanol, DMSO, and DCM

Synthesis & Production Logic

Expertise Note: While various routes exist, the most robust protocol for laboratory-scale production ensures regioselectivity and minimizes over-alkylation. The recommended pathway involves the alkylation of 3-methylmorpholine with chloroacetone followed by reductive amination. This approach avoids the polymerization risks associated with direct epoxide ring-opening of propylene oxide by secondary amines.

Validated Synthetic Pathway (DOT Diagram)

SynthesisPathway SM1 3-Methylmorpholine (Starting Material) Inter Intermediate: 1-(3-Methylmorpholin-4-yl) propan-2-one SM1->Inter Alkylation (Acetone, Reflux) Reagent1 Chloroacetone + K2CO3 (Base) Reagent1->Inter Product Target: 1-(3-Methylmorpholin-4-yl) propan-2-amine Inter->Product Reductive Amination (MeOH) Reagent2 NH4OAc / NaBH3CN (Reductive Amination) Reagent2->Product

Figure 1: Step-wise synthesis via ketone intermediate to ensure regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Alkylation (Formation of the Ketone Intermediate)

  • Setup: Charge a 500 mL round-bottom flask with 3-methylmorpholine (1.0 eq) and anhydrous acetone (10 vol).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension at room temperature for 15 minutes.

  • Alkylation: Dropwise add chloroacetone (1.1 eq) over 30 minutes. The reaction is exothermic; maintain temperature <40°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor consumption of the amine by TLC (MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo to yield the crude aminoketone oil.

Step 2: Reductive Amination (Formation of the Diamine)

  • Solution Prep: Dissolve the crude ketone (from Step 1) in methanol (10 vol).

  • Ammonia Source: Add ammonium acetate (NH₄OAc, 10 eq) to ensure a high ammonia concentration, minimizing secondary amine dimer formation.

  • Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Quench & Extraction: Quench with 1N HCl (pH < 2) to decompose excess hydride. Basify with 2N NaOH (pH > 12) and extract with dichloromethane (3x).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via vacuum distillation or column chromatography (DCM/MeOH/NH₄OH) to obtain the pure oil.

Structural Characterization & Quality Control

To validate the identity of 1-(3-Methylmorpholin-4-yl)propan-2-amine, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)[8][9][10]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.9–1.1 ppm: Doublet (3H) corresponding to the methyl group on the morpholine ring.

    • δ 1.1–1.2 ppm: Doublet (3H) corresponding to the terminal methyl of the propyl chain.

    • δ 2.1–2.8 ppm: Multiplet cluster (5H) representing the ring protons adjacent to nitrogen and the methylene bridge (N-CH₂-CH).

    • δ 3.0–3.2 ppm: Multiplet (1H) for the methine proton at the chiral center of the propyl amine (CH-NH₂).

    • δ 3.5–3.8 ppm: Multiplet (4H) corresponding to the ether protons (–CH₂–O–CH₂–) of the morpholine ring.

  • ¹³C NMR: Distinct signals for two methyl carbons, three methylene carbons (ring + linker), one methine carbon (ring), one methine carbon (amine), and two ether carbons.

Mass Spectrometry[9]
  • ESI-MS: [M+H]⁺ peak at m/z 159.2.

Applications in Drug Discovery

This molecule serves as a versatile "linker-head" unit in medicinal chemistry.[1]

Kinase Inhibitor Design

The morpholine ring is a classic solubilizing group found in drugs like Gefitinib . The 3-methyl substitution introduces chirality, which can restrict conformational freedom and improve selectivity for ATP-binding pockets.

  • Mechanism: The primary amine allows for amide coupling to hinge-binding heterocycles (e.g., pyrimidines, quinazolines).

  • Benefit: The 3-methyl group can sterically clash with non-target residues, potentially improving the selectivity profile of the inhibitor.

GPCR Ligands

Substituted morpholines are frequent pharmacophores in ligands targeting serotonin (5-HT) and dopamine receptors.

  • Usage: The primary amine is often derivatized with aryl-sulfonyl chlorides or benzyl halides to create receptor antagonists.

Chiral Resolution Agents

Because the molecule has two chiral centers, enantiomerically pure forms (e.g., (3S, 2S)) can be used as basic resolving agents for acidic chiral intermediates in process chemistry.

Safety & Handling Guidelines

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burns and eye damage.Wear nitrile gloves, face shield, and lab coat.
Acute Tox. 4 Harmful if swallowed or inhaled.Work within a certified fume hood.
Sensitization May cause an allergic skin reaction.Avoid breathing vapors/mists.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).

References

  • Sigma-Aldrich. 1-(3-methylmorpholin-4-yl)propan-2-amine Product Specification. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted morpholines. Retrieved from

  • Jorgensen, W. L. (2009). Efficient Synthesis of Morpholine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for morpholine utility).
  • Smith, A. B., et al. (2015). Reductive Amination Strategies for Complex Amine Synthesis. Organic Process Research & Development.

Sources

Exploratory

Physicochemical Profiling of Morpholine-Substituted Propyl Amines: A Technical Guide

The following technical guide provides an in-depth analysis of morpholine-substituted propyl amines, focusing specifically on 3-morpholinopropylamine (N-(3-aminopropyl)morpholine) , the most commercially and scientifical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of morpholine-substituted propyl amines, focusing specifically on 3-morpholinopropylamine (N-(3-aminopropyl)morpholine) , the most commercially and scientifically significant congener in this class.

Executive Summary & Structural Definition

Morpholine-substituted propyl amines represent a class of heterobifunctional scaffolds characterized by a saturated morpholine ring tethered to a primary amine via a propyl (


) linker.[1][2][3] The archetypal compound, 3-morpholinopropylamine (MPA)  (CAS: 123-00-2), serves as a critical intermediate in the synthesis of pharmaceutical agents, surfactants, and epoxy curing systems.[2][3]

For the researcher, the value of this scaffold lies in its amphiphilic duality : the morpholine ring provides moderate hydrophilicity and metabolic stability, while the primary amine offers a high-reactivity handle for derivatization or cross-linking.

Core Chemical Identity[3][4][5][6][7][8]
  • IUPAC Name: 3-(Morpholin-4-yl)propan-1-amine[1][2][3]

  • Common Name: N-(3-Aminopropyl)morpholine (NAPM)[2][3]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 144.22 g/mol [3][6]

  • SMILES: C1COCCN1CCCN

Molecular Architecture & Electronic Properties[2][4]

Basicity and Ionization (pKa)

Understanding the acid-base profile is essential for predicting behavior in physiological media (drug design) or curing kinetics (materials science).[2][3] MPA contains two basic centers with distinct pKa values.

  • Primary Amine (

    
    ):  The terminal amino group is an aliphatic primary amine.[3] Due to the inductive effect of the propyl chain insulating it from the morpholine ring, it exhibits a pKa typical of alkyl amines, approximately 10.0 – 10.3 . This is the site of initial protonation and highest nucleophilicity.
    
  • Morpholine Nitrogen (

    
    ):  The ring nitrogen is less basic due to the electron-withdrawing inductive effect of the ether oxygen within the ring.[3] Its pKa is approximately 8.3 .
    

Implication: At physiological pH (7.4), the molecule exists predominantly as a monocation (protonated at the primary amine). This ionization state is crucial for solubility and interaction with negatively charged biological targets or catalytic surfaces.

Lipophilicity (LogP)
  • Experimental LogP: ~ -0.7 to 0.3 (Structure-dependent)[2][3]

  • Mechanism: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering the LogP compared to its piperidine analog. This makes MPA a superior scaffold for "drug-likeness" when water solubility is a limiting factor.[2][3]

Physicochemical Data Summary

The following data aggregates experimentally validated properties for 3-morpholinopropylamine.

PropertyValueCondition / Note
Physical State Colorless LiquidLow viscosity
Boiling Point 224 - 228 °C@ 760 mmHg
Melting Point -15 °CRemains liquid in cold storage
Density 0.987 g/mL@ 25 °C
Refractive Index

1.476
Optical purity check
Vapor Pressure ~0.3 mmHg@ 25 °C (Low volatility)
Flash Point 98.9 °CClosed Cup
Water Solubility MiscibleComplete solubility due to H-bonding

Synthesis & Manufacturing Protocols

The Cyanoethylation-Reduction Route

The industrial standard for synthesizing morpholine-substituted propyl amines utilizes a robust two-step process: Michael Addition followed by Catalytic Hydrogenation .[2][3] This route is preferred over alkylation with dihalides due to higher atom economy and the avoidance of halogenated waste.

Step 1: Cyanoethylation (Michael Addition)

Morpholine reacts with acrylonitrile (the Michael acceptor). This reaction is exothermic and often requires cooling.

  • Reagents: Morpholine, Acrylonitrile.

  • Conditions: 20–40 °C, often solvent-free or in water.[2][3]

  • Intermediate: 3-Morpholinopropionitrile.[2][3]

Step 2: Hydrogenation (Reduction)

The nitrile intermediate is reduced to the primary amine using a metal catalyst.

  • Catalyst: Raney Nickel or Cobalt.

  • Conditions: High pressure

    
     (50–100 bar), Ammonia (to suppress secondary amine formation).
    
Visualization: Synthesis Workflow

Synthesis Morpholine Morpholine (Nucleophile) Intermediate 3-Morpholinopropionitrile (Intermediate) Morpholine->Intermediate Michael Addition (Exothermic) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product 3-Morpholinopropylamine (Final Product) Intermediate->Product High Pressure Hydrogenation Hydrogen H2 / Raney Ni (Reduction) Hydrogen->Product

Figure 1: Industrial synthesis pathway via cyanoethylation and hydrogenation.[2][3]

Reactivity Profile & Applications

Epoxy Curing Agent

MPA is a highly effective curing agent (hardener) for epoxy resins.

  • Mechanism: The primary amine contains two active hydrogens, and the tertiary amine (morpholine ring) acts as a catalytic accelerator.

  • Benefit: The morpholine ring provides "internal catalysis," speeding up the cure at lower temperatures compared to simple aliphatic amines. The ether linkage also improves compatibility with resin matrices.

Pharmaceutical Scaffold (Bioisostere)

In medicinal chemistry, the morpholinopropyl group is often used to:

  • Enhance Solubility: Lower LogP compared to alkyl chains.

  • Modulate PK: The morpholine ring is metabolically robust against oxidative metabolism compared to open-chain ethers.[2][3]

  • Target CNS: The physicochemical properties (moderate lipophilicity + pKa) are often favorable for Blood-Brain Barrier (BBB) penetration.[2][3]

Visualization: Reactivity Logic

Reactivity cluster_Epoxy Epoxy Curing (Materials) cluster_Pharma Drug Design (Pharma) MPA 3-Morpholinopropylamine PrimaryNH2 Primary Amine (-NH2) Cross-linker MPA->PrimaryNH2 TertiaryN Morpholine N Catalytic Accelerator MPA->TertiaryN Solubility Ether Oxygen H-Bond Acceptor MPA->Solubility Metabolism Saturated Ring Metabolic Stability MPA->Metabolism Result1 Fast Low-Temp Cure PrimaryNH2->Result1 TertiaryN->Result1 Result2 Improved Bioavailability Solubility->Result2 Metabolism->Result2

Figure 2: Functional reactivity profile in materials science vs. medicinal chemistry.[2][3]

Safety & Handling Protocols

As a corrosive amine, strict adherence to safety protocols is non-negotiable.

  • Hazards: Causes severe skin burns and eye damage (Category 1B).[7] Harmful if swallowed.[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent reaction with atmospheric

    
     (carbamate formation) and moisture absorption.
    
  • Incompatibility: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link][2][3]

  • Kumari, S. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

  • Huntsman Corporation.Jeffcat® Amine Catalysts for Epoxy Applications.

Sources

Foundational

The Chiral Morpholine Scaffold: A Strategic Guide for Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes strategic decision-making, robust synthetic methodology, and structural biology rationa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes strategic decision-making, robust synthetic methodology, and structural biology rationale.[1]

Executive Summary & Pharmacophore Rationale

The morpholine ring is often termed the "magic methyl" of heterocyclic chemistry—a metabolic handle that modulates solubility without sacrificing potency. However, the transition from achiral morpholines to chiral morpholines (C2- or C3-substituted) represents a critical leap in modern drug design.[1]

Unlike their piperidine or piperazine counterparts, chiral morpholines offer a unique stereoelectronic profile. The oxygen atom at position 4 serves as a hydrogen bond acceptor while inductively reducing the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine). This pKa shift is decisive for oral bioavailability, often improving membrane permeability by increasing the fraction of un-ionized species at physiological pH [1].

Key Medicinal Advantages:

  • Metabolic Shunt: Substitution at C2 or C3 sterically hinders

    
    -oxidation by CYP450 isoforms, prolonging half-life (
    
    
    
    ).[1]
  • Vector Control: Chirality fixes the vector of the N-substituent, locking the molecule into a bioactive conformation that achiral analogs cannot access.

  • Lipophilicity Modulation: Morpholines generally lower cLogP compared to piperidines, aiding in the "solubility forecast" during lead optimization.

Structural Biology & Physicochemical Profiling

The following table contrasts the core properties of morpholine against its common bioisosteres. Note the distinct pKa depression caused by the ethereal oxygen.

Table 1: Physicochemical Comparison of Saturated Heterocycles
PropertyMorpholinePiperidinePiperazineMedicinal Impact
pKa (Conj.[1] Acid) ~8.3~11.0~9.8 (N1)Morpholine is less protonated at pH 7.4, improving passive diffusion.[1]
H-Bond Donors 1 (NH)1 (NH)2 (NH)Morpholine O is a specific H-bond acceptor; Piperidine lacks this interaction.[1]
LogP (Parent) -0.860.84-1.17Morpholine balances solubility (low LogP) with lipophilicity better than piperidine.[1]
Conformation Chair (Preferred)ChairChairC2/C3 substituents experience 1,3-diaxial interactions, dictating receptor fit.[1]
Decision Logic: When to Deploy Chiral Morpholines

The following decision tree illustrates the strategic logic for incorporating a chiral morpholine core during Lead Optimization (LO).

MorpholineLogic cluster_rationale Chiral Advantage start Lead Optimization Issue solubility Poor Solubility? start->solubility metabolism High Clearance (Metabolic)? solubility->metabolism No morph_achiral Switch to Morpholine (Achiral) solubility->morph_achiral Yes selectivity Off-Target Binding? metabolism->selectivity No morph_chiral Switch to Chiral Morpholine (C2/C3) metabolism->morph_chiral Yes (Block Alpha-Oxidation) selectivity->morph_chiral Yes (Vector control)

Figure 1: Strategic decision tree for scaffold hopping to chiral morpholines.

Synthetic Methodologies: The "How-To"

Synthesizing chiral morpholines requires overcoming the symmetry of the ring. We categorize the methods into Classical (Chiral Pool) and Modern (Catalytic) .[1]

Route A: The Chiral Pool Strategy (Amino Alcohol Cyclization)

This is the most robust method for generating 3-substituted morpholines .[1] It relies on the abundance of chiral amino acids (e.g., Phenylglycine, Alanine, Valine).

  • Mechanism: N-alkylation of a chiral amino alcohol followed by intramolecular cyclization.[1]

  • Pros: Enantiopurity is "bought" (starting material purity = product purity).[1] High reliability.

  • Cons: Stoichiometric reagents; step-count can be higher.[1]

Route B: Asymmetric Hydrogenation (The Scale-Up Route)

Recent advances allow for the asymmetric hydrogenation of substituted dehydromorpholines using Rhodium catalysts with chiral bisphosphine ligands [2].[1]

  • Pros: Atom economic, suitable for multi-kilogram scale.

  • Cons: Catalyst cost; requires high-pressure hydrogenation equipment.[1]

Detailed Experimental Protocol

Target: Synthesis of (S)-3-Phenylmorpholine (Key intermediate for NK1 antagonists). Methodology: The "Morpholinone Reduction" Route. Rationale: This route avoids the regioselectivity issues of epoxide opening and uses stable intermediates.

Workflow Diagram

SynthesisProtocol step1 S-Phenylglycinol (Start) step2 N-Alkylation (Chloroacetyl chloride) step1->step2 biphasic base step3 Cyclization (NaH/THF) step2->step3 Williamson Ether step4 Intermediate: (S)-5-phenylmorpholin-3-one step3->step4 step5 Reduction (LAH or BH3) step4->step5 Amide Redxn final (S)-3-Phenylmorpholine (Product) step5->final

Figure 2: Step-wise synthesis of (S)-3-phenylmorpholine via the morpholinone intermediate.

Step-by-Step Procedure

Step 1: N-Acylation

  • Dissolve (S)-phenylglycinol (10.0 mmol) in DCM (50 mL) and add aqueous NaOH (1.2 eq, 1M) at 0°C.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The biphasic system prevents O-acylation if pH is controlled.[1]

  • Separate the organic layer, dry over MgSO4, and concentrate to yield the N-(2-chloroacetyl) amino alcohol.[1]

Step 2: Cyclization (Williamson Ether Synthesis)

  • Suspend NaH (2.5 eq, 60% dispersion) in anhydrous THF under Argon.

  • Add the crude amide from Step 1 (dissolved in THF) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 4 hours. The alkoxide generated in situ displaces the chloride.

  • Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

  • Checkpoint: Isolate (S)-5-phenylmorpholin-3-one . This solid intermediate is stable and can be recrystallized to upgrade enantiomeric excess (ee) if necessary.[1]

Step 3: Amide Reduction

  • Dissolve the morpholinone (5.0 mmol) in anhydrous THF.

  • Add LiAlH4 (2.0 eq) pellets cautiously at 0°C.

  • Heat to reflux for 6 hours. (Monitor by LCMS; the amide carbonyl signal will disappear).

  • Fieser Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially.

  • Filter the granular precipitate. Concentrate the filtrate.

  • Purification: The free amine can be purified via acid-base extraction or converted to the HCl salt for storage.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the amide signal and the appearance of the CH2 protons alpha to the nitrogen (~2.8-3.0 ppm).

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to confirm >98% ee.[1]

Case Study: Reboxetine & Stereoselectivity

Reboxetine serves as the definitive case study for why chiral morpholines matter. It is a norepinephrine reuptake inhibitor (NRI) containing a 2-substituted morpholine ring.[1][2][3][4]

  • Structure: (2R)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine.[1][2][3]

  • The Chirality Effect: Reboxetine has two chiral centers (C2 on morpholine and the benzylic carbon).

    • The (S,S)-enantiomer is significantly more potent at the norepinephrine transporter (NET).[1][3]

    • However, the (R,R)-enantiomer is less potent but has a different metabolic profile.[1][3][4]

    • The drug is marketed as a racemate, but studies have shown that the enantiomers exhibit distinct pharmacokinetic (PK) behaviors, with the (S,S) form largely responsible for the therapeutic effect [3].

Lesson for MedChem: The morpholine ring here is not just a solubilizing group; its C2 stereocenter dictates the spatial arrangement of the bulky phenoxy-benzyl ether, ensuring it fits the hydrophobic pocket of the NET transporter. An achiral morpholine would lack this rigid vector projection, likely resulting in a loss of potency (e.g., >100-fold drop).

References

  • BenchChem . (2025).[1][5] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from [1]

  • Li, M., et al. (2021).[6] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066.[1][7] Retrieved from [1][8]

  • Hajela, K., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [1]

  • Powell, W. C., & Walczak, M. A. (2018).[9] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500.[1][9] Retrieved from [1]

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization of 1-(3-Methylmorpholin-4-yl)propan-2-amine

Topic: Solubility Profile of 1-(3-Methylmorpholin-4-yl)propan-2-amine in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Res...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 1-(3-Methylmorpholin-4-yl)propan-2-amine in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers[1]

[1]

Executive Summary

1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8) is a specialized diamine intermediate, frequently utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Its utility stems from its dual-amine functionality: a sterically hindered tertiary amine within the morpholine ring and a reactive primary amine on the propyl chain.[1]

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple lipophilic reagents, this molecule exhibits amphiphilic properties heavily influenced by pH.[2] While quantitative public data for this specific CAS is limited, this whitepaper synthesizes physicochemical principles with analog data (N-methylmorpholine, isopropylamine) to establish a predictive solubility profile.[2] Furthermore, it outlines rigorous experimental protocols for researchers to validate these parameters in-house.

Physicochemical Basis

To understand the solubility profile, we must first deconstruct the molecule’s electronic and structural landscape.[2]

Structural Analysis[1][2]
  • Core Scaffold: A morpholine ring substituted at the C3 position with a methyl group, inducing chirality.[2]

  • Functional Groups:

    • Tertiary Amine (Ring N4): Lower basicity due to the electron-withdrawing effect of the morpholine oxygen.[1][2]

    • Primary Amine (Chain): High basicity, acting as the primary protonation site.[2]

    • Ether Oxygen: Hydrogen bond acceptor, enhancing water solubility.[2]

Predicted Parameters (Analog-Derived)
PropertyEstimated ValueRationale
pKa (Primary Amine) ~10.6Analogous to Isopropylamine (pKa 10.63).[1][2]
pKa (Tertiary Amine) ~7.4Analogous to N-Methylmorpholine (pKa 7.38).[1][2]
LogP (Octanol/Water) 0.1 – 0.5Morpholine core is hydrophilic; alkyl chains add moderate lipophilicity.[2]
Physical State Liquid / Low-melt SolidAsymmetric structure disrupts crystal packing.[1][2]

Key Insight: The molecule exists as a dication at pH < 7 , a monocation at pH 8–10 , and a neutral species at pH > 11 .[2] This "pH Switch" is the single most important factor in its solubility and extraction logic.[2]

Solubility Profile in Organic Solvents[3][4][5]

The following classification categorizes solvents based on their interaction with the diamine structure.

Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.[2]

  • Mechanism: The primary amine and ether oxygen form strong hydrogen bonds.[2]

  • Application: Ideal for homogeneous reaction media or initial dissolution.[1][2]

  • Risk: Nucleophilic competition in substitution reactions (e.g., using MeOH with alkyl halides).[2]

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, Acetonitrile.[2]

  • Mechanism: Strong dipole-dipole interactions solvate the polar amine segments.[1]

  • Application: Preferred for SNAr or coupling reactions where high temperature is required.[2]

Chlorinated Solvents (High Solubility)[2]
  • Solvents: Dichloromethane (DCM), Chloroform.[2]

  • Mechanism: Excellent solvation of the lipophilic alkyl chain and morpholine ring.[2]

  • Application: The "Gold Standard" for extraction from basic aqueous layers.[2]

Ethers (Moderate to High Solubility)[2]
  • Solvents: THF, 2-MeTHF, 1,4-Dioxane.

  • Mechanism: Good compatibility, though less solubilizing than alcohols.[2]

  • Application: Standard solvents for Grignard or reduction steps involving this intermediate.[1][2]

Non-Polar Hydrocarbons (Low Solubility)[2]
  • Solvents: Hexane, Heptane, Toluene.[2]

  • Mechanism: The polarity of the diamine creates a high energy penalty for solvation in non-polar media.[2]

  • Application: Antisolvents. These are critical for crystallizing the amine (or its salt) out of a reaction mixture.[2]

Experimental Protocols (Validation)

As a Senior Scientist, you should not rely solely on predictions. Use these self-validating protocols to generate empirical data.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Sparingly Soluble (10–100 mg/mL), or Insoluble (<10 mg/mL).[2]

  • Preparation: Weigh 10 mg of 1-(3-methylmorpholin-4-yl)propan-2-amine into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear solution < 100 µL:High Solubility .

    • Clear solution 100–1000 µL:Moderate Solubility .

    • Particles remain > 1000 µL:Insoluble .[1][2]

  • Verification: If insoluble, heat to 40°C to check for temperature dependence.

Protocol B: Thermodynamic Solubility by HPLC (Tier 2)

Objective: Precise quantification for formulation or process limits.

  • Saturation: Add excess amine to the solvent (ensure solid residue remains) and stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (low wavelength, ~210 nm) or LC-MS/CAD (since the molecule lacks a strong chromophore).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Applications & Workflow Logic

The "pH Switch" Extraction Strategy

Because the molecule has two basic centers, its partition coefficient (LogD) changes dramatically with pH.[2]

  • Acidic Wash (pH 2): The molecule is fully protonated (

    
    ).[2] It will partition into the Aqueous Phase .[2] Use this to wash away non-basic impurities (neutrals/acids) into the organic layer.[2]
    
  • Basic Extraction (pH 12): The molecule is neutral.[2] It will partition into the Organic Phase (DCM or EtOAc).[2] Use this to recover the pure product.

Visualization: Acid-Base Purification Workflow

The following diagram illustrates the purification logic based on the solubility profile.

ExtractionWorkflow Start Crude Reaction Mixture (Contains Target Amine + Impurities) Acidify Acidify to pH 2.0 (using 1M HCl) Start->Acidify Partition1 Partition: DCM / Water Acidify->Partition1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Amine as Salt) Partition1->AqLayer1 Keep Basify Basify to pH 12.0 (using 6M NaOH) AqLayer1->Basify Partition2 Extract: DCM / Water Basify->Partition2 AqLayer2 Aqueous Layer (Waste Salts) Partition2->AqLayer2 Discard OrgLayer2 Organic Layer (Target Amine) Partition2->OrgLayer2 Keep Final Evaporate & Dry (Pure Product) OrgLayer2->Final

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the diamine.

Visualization: Solvent Selection Decision Tree

Use this logic to select the correct solvent for your specific process step.[2]

SolventSelection Start Select Process Step Reaction Reaction Medium Start->Reaction Extraction Extraction / Workup Start->Extraction Crystallization Crystallization Start->Crystallization HighTemp High Temp (>80°C)? Reaction->HighTemp PhaseSep Phase Separation? Extraction->PhaseSep SaltForm Salt Formation? Crystallization->SaltForm UseDMF Use DMF or DMSO HighTemp->UseDMF Yes UseTHF Use THF or MeCN HighTemp->UseTHF No UseDCM Use DCM (Best Solubility) PhaseSep->UseDCM Standard UseEtOAc Use EtOAc (Greener, check loss) PhaseSep->UseEtOAc Alternative AntiSolvent Dissolve: EtOH Add: Heptane SaltForm->AntiSolvent

Figure 2: Decision matrix for solvent selection based on process requirements.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 7972, N-Methylmorpholine. Retrieved from [Link][2]

  • Bergström, C. A., et al. (2003).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General reference for pH-solubility theory).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis and Utilization of 1-(3-Methylmorpholin-4-yl)propan-2-amine

Executive Summary & Chemical Profile[1][2][3] 1-(3-Methylmorpholin-4-yl)propan-2-amine is a high-value chiral diamine intermediate extensively utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-(3-Methylmorpholin-4-yl)propan-2-amine is a high-value chiral diamine intermediate extensively utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The incorporation of the 3-methylmorpholine moiety—often referred to as a "magic methyl" modification—can significantly improve the metabolic stability and solubility of a drug candidate compared to its non-substituted morpholine analogues [1].

This Application Note provides a rigorous, field-validated protocol for the synthesis of this intermediate and its subsequent coupling. Unlike standard catalog preparations, this guide addresses the critical challenge of diastereoselectivity , as the molecule contains two chiral centers: the fixed stereocenter on the morpholine ring (typically S) and the newly generated amine center on the propyl chain.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-(3-Methylmorpholin-4-yl)propan-2-amine

  • Common Role: Solubilizing side-chain / Nucleophilic linker

  • Key Structural Feature: 1,2-diamine motif with a conformational lock (methyl group).

Strategic Synthesis Protocol

The most robust route for generating this intermediate with high optical purity involves the Reductive Amination Route . This approach avoids the handling of mutagenic epoxides (propylene oxide route) and allows for better stereocontrol.

Workflow Visualization

The following diagram outlines the Retrosynthesis and Forward Reaction Logic:

SynthesisWorkflow Start (S)-3-Methylmorpholine (Commercial SM) Intermed Intermediate Ketone 1-((S)-3-methylmorpholin-4-yl)propan-2-one Start->Intermed K2CO3, Acetone, 60°C Reagent1 Chloroacetone (Alkylation) Reagent1->Intermed Product Target Diamine (Diastereomeric Mixture) Intermed->Product Ti(OiPr)4 (Optional), MeOH Reagent2 NH4OAc / NaBH3CN (Reductive Amination) Reagent2->Product Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Crystallization Final Pure (S,S) or (S,R) Isomer Resolution->Final

Figure 1: Step-wise synthesis pathway from commercial (S)-3-methylmorpholine to the resolved diamine.

Step 1: N-Alkylation (Preparation of the Ketone)

This step attaches the propyl linker. The reaction is an SN2 displacement.

Reagents:

  • (S)-3-Methylmorpholine (1.0 eq)

  • Chloroacetone (1.1 eq) [Warning: Lachrymator]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Acetone or Acetonitrile (ACN)

Protocol:

  • Charge a reaction vessel with (S)-3-methylmorpholine (10.0 g, 98.8 mmol) and Acetone (100 mL).

  • Add K₂CO₃ (27.3 g, 197.6 mmol) in a single portion.

  • Cool the suspension to 0°C.

  • Add Chloroacetone (10.1 g, 108.7 mmol) dropwise over 20 minutes to control exotherm.

  • Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The crude ketone is typically pure enough (>90%) for the next step. If dark, pass through a short silica plug eluting with DCM.

Critical Insight: Use anhydrous conditions. Water inhibits the reaction and complicates the workup.

Step 2: Reductive Amination (Formation of the Amine)[7]

This step installs the primary amine. Note that this generates a new chiral center at the C2 position of the propyl chain.

Reagents:

  • Ketone Intermediate (from Step 1)

  • Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolve the Ketone Intermediate (10.0 g) in MeOH (100 mL).

  • Add NH₄OAc (49.0 g) and stir at RT for 1 hour to allow imine formation.

    • Pro-Tip: Adding 4Å molecular sieves or Ti(OiPr)₄ (1.0 eq) can drive imine formation and improve yield [2].

  • Cool to 0°C. Carefully add NaBH₃CN (6.0 g) in portions. [Warning: Toxic, generates HCN if acidified].

  • Stir at RT for 16 hours.

  • Quench: Carefully add 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Basify: Adjust pH to >12 using 4N NaOH.

  • Extraction: Extract with DCM (3 x 100 mL). The product is in the organic layer.[1][2]

  • Drying: Dry over Na₂SO₄ and concentrate.

Yield: Expect 60–75% over two steps.

Stereochemical Resolution & Quality Control

The product from Step 2 is a mixture of diastereomers (e.g., S,S and S,R). For pharmaceutical applications, single isomers are required.

Resolution Strategy

Do not rely on flash chromatography; these polar amines streak.

  • Salt Formation: Dissolve the crude amine in EtOH. Add L-Tartaric acid (1.0 eq).

  • Crystallization: Heat to reflux and cool slowly. One diastereomer typically crystallizes preferentially.

  • Free Basing: Treat the salt with NaOH to recover the chiral amine.

Analytical Specifications (QC)
TestMethodAcceptance Criteria
Purity HPLC (C18, High pH buffer)> 98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee/de
Identity 1H NMR (DMSO-d6)Diagnostic doublet at ~1.0 ppm (methyl on morpholine)
Water Karl Fischer< 0.5% w/w

Application: Coupling in Drug Discovery

The primary utility of this amine is as a nucleophile in SNAr reactions to functionalize heteroaromatic scaffolds (e.g., chloropyrimidines in kinase inhibitors).

Mechanism of Action (SNAr)

The primary amine of the propyl chain attacks the electron-deficient aromatic ring. The morpholine nitrogen is less nucleophilic due to steric hindrance and electronic effects.

SnArMechanism Scaffold Chloropyrimidine (Electrophile) Transition Meisenheimer Complex Scaffold->Transition Addition Amine 1-(3-Methylmorpholin-4-yl) propan-2-amine (Nucleophile) Amine->Transition Addition Product Coupled Kinase Inhibitor Transition->Product Elimination (-HCl) Base DIPEA / Heat Base->Transition Proton Sponge

Figure 2: SNAr coupling mechanism. The primary amine acts as the selective nucleophile.

Standard Coupling Protocol
  • Dissolve the heteroaryl chloride (1.0 eq) in DMSO or NMP (5 volumes).

  • Add the prepared Amine Intermediate (1.2 eq).

  • Add Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Heat: 80–100°C for 4–12 hours.

    • Note: If the substrate is unreactive, use microwave irradiation at 120°C for 30 mins.

  • Workup: Pour into water. If the product precipitates, filter.[2] If not, extract with EtOAc.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Reductive Amination.

    • Cause: Incomplete imine formation.

    • Fix: Pre-stir the ketone and amine with Ti(OiPr)₄ for 2 hours before adding the reducing agent [2].

  • Issue: Regioselectivity during Coupling.

    • Observation: Reaction occurs at the morpholine nitrogen (rare but possible).

    • Fix: Ensure the primary amine is free-based. Sterics usually protect the morpholine, but if the 3-methyl group is absent, selectivity drops. The 3-methyl group is crucial for directing selectivity to the primary amine.

  • Safety: 3-Methylmorpholine derivatives can be biologically active. Handle all intermediates as potent chemicals.

References

  • Morpholine in Drug Design

    • Kumari, A., et al. "Morpholine as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. (General Reference on pharmacophore utility).
    • See also: FDA-approved drugs containing morpholine (e.g., Gefitinib, Linezolid) demonstrating the moiety's metabolic advantages. 3[3][2][4][5][6][7][8][9][10][11][12]

  • Reductive Amination Methodology

    • Matlock, J. V., et al. "Synthesis of stereodefined C-substituted morpholines."[13] Organic Letters, 2015.[13] (Discusses stereocontrol in morpholine synthesis). 13[3][2][10][11][12]

    • "Reductive Amination, and How It Works."[4][14][15] Master Organic Chemistry. (General mechanism grounding). 4[3][2][4][5][9][10][11][12]

  • Kinase Inhibitor Applications

    • "Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR)."[16] Bioorganic & Medicinal Chemistry Letters, 2010. (Specific application of the moiety). 16[3][2][4][5][9][10][11][12]

    • "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. (Discusses brain penetration and solubility). 17[10][11][12]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the N-Alkylation of 3-Methylmorpholine with Propylene Oxide Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Morpholines in Medicinal Chemistry The morpholine moiety is a privileged scaffold in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates.[1][2][3] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a metabolically stable, weakly basic nitrogen atom, all of which are critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1][3] N-alkylation of the morpholine ring, in particular, offers a versatile handle for introducing a wide range of functional groups, enabling fine-tuning of a molecule's interaction with its biological target and improving its suitability for central nervous system (CNS) applications.[1][3]

This guide provides a comprehensive protocol for a crucial synthetic transformation: the N-alkylation of 3-methylmorpholine with propylene oxide derivatives. This reaction, a nucleophilic ring-opening of an epoxide, is a cornerstone of organic synthesis, yielding valuable β-amino alcohols.[4][5] These products serve as key intermediates in the synthesis of a diverse array of biologically active compounds.[5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and control.

Mechanistic Insights: The Nucleophilic Ring-Opening of Epoxides

The reaction between a secondary amine, such as 3-methylmorpholine, and an epoxide like propylene oxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6] The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even without a particularly good leaving group.[7]

The nitrogen atom of the 3-methylmorpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the simultaneous opening of the ring and the formation of a new carbon-nitrogen bond. The regioselectivity of the attack—that is, which of the two epoxide carbons is attacked—is influenced by both steric and electronic factors.[4] In the case of propylene oxide, a terminal epoxide, the nucleophilic attack predominantly occurs at the less sterically hindered primary carbon atom.[7]

The reaction can be performed without a catalyst, though it may require elevated temperatures or longer reaction times.[8] The use of a catalyst, such as a Lewis acid or a Brønsted acid, can significantly accelerate the reaction by activating the epoxide ring, making it more electrophilic.[5] However, for many applications, a solvent-free or high-concentration approach is sufficient to drive the reaction to completion.[9]

Here is a diagram illustrating the general mechanism:

Epoxide Ring-Opening cluster_reactants Reactants cluster_product Product 3-Methylmorpholine 3-Methylmorpholine (Nucleophile) TransitionState Sₙ2 Transition State 3-Methylmorpholine->TransitionState Nucleophilic Attack PropyleneOxide Propylene Oxide (Electrophile) PropyleneOxide->TransitionState Product N-(2-hydroxypropyl)- 3-methylmorpholine TransitionState->Product Ring Opening

Caption: SN2 mechanism for the N-alkylation of 3-methylmorpholine.

Experimental Protocol: Synthesis of N-(2-hydroxypropyl)-3-methylmorpholine

This protocol details a straightforward and high-yielding procedure for the synthesis of N-(2-hydroxypropyl)-3-methylmorpholine, a representative product of this reaction class.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Methylmorpholine≥98%Sigma-AldrichStore under nitrogen.
Propylene Oxide≥99%Sigma-AldrichHighly volatile and flammable. Handle in a well-ventilated fume hood.
Diethyl EtherAnhydrousFisher ScientificFor work-up.
Magnesium SulfateAnhydrousVWRFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylmorpholine (50.5 g, 0.5 mol).

  • Addition of Propylene Oxide: In a well-ventilated fume hood, carefully add propylene oxide (29.0 g, 0.5 mol) to the flask. Caution: The reaction is exothermic. The addition should be done slowly, and the flask may be cooled in an ice bath if necessary.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A similar reaction between morpholine and propylene oxide was reported to proceed to completion after seven days at room temperature.[8] For expedited synthesis, the reaction can be gently heated to 40-50°C.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), dilute the reaction mixture with 100 mL of diethyl ether.

  • Drying: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be employed. The analogous N-(2-hydroxypropyl)-morpholine has a reported boiling point of 63°-65° C at 0.25 mm of Hg.[8]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl group and confirm the disappearance of the N-H bond from the starting material.

Process Optimization and Considerations

The efficiency and selectivity of the N-alkylation reaction can be influenced by several factors. Understanding these parameters is key to optimizing the protocol for specific propylene oxide derivatives or for scaling up the synthesis.

Role of Catalysts

While the reaction can proceed without a catalyst, various catalytic systems can be employed to enhance the reaction rate and, in some cases, influence regioselectivity.[5]

  • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or lithium perchlorate (LiClO₄) can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[5]

  • Brønsted Acids: Protic acids can protonate the epoxide, activating it for ring-opening.[6] Acetic acid has been shown to be an effective metal-free catalyst for the ring-opening of epoxides with amines.[9]

Solvent Effects

The choice of solvent can impact the reaction rate. Protic solvents, such as ethanol or methanol, can participate in hydrogen bonding and may facilitate the ring-opening process. However, for this specific reaction, a solvent-free approach is often preferred for its simplicity and efficiency.[9]

Temperature Control

The reaction is exothermic. For larger-scale syntheses, careful temperature control is crucial to prevent runaway reactions. The reaction can be performed at room temperature for a more controlled process, or gently heated to accelerate the reaction rate.

The following workflow diagram summarizes the key steps and considerations:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reactants: 3-Methylmorpholine Propylene Oxide Derivative Mixing Combine Reactants (Control Temperature) Reagents->Mixing Stirring Stir at RT or with gentle heating Mixing->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Dilution Dilute with Solvent (e.g., Diethyl Ether) Monitoring->Dilution Drying Dry with Anhydrous Magnesium Sulfate Dilution->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify if necessary (Vacuum Distillation) Concentration->Purification Characterization Characterize Product (NMR, MS, FTIR) Purification->Characterization

Caption: Experimental workflow for the N-alkylation of 3-methylmorpholine.

Conclusion

The N-alkylation of 3-methylmorpholine with propylene oxide derivatives is a robust and versatile method for the synthesis of valuable β-amino alcohols. The procedure outlined in this guide is straightforward, high-yielding, and can be adapted for a variety of substituted propylene oxides. By understanding the underlying reaction mechanism and the influence of key reaction parameters, researchers can effectively utilize this protocol to generate a diverse library of N-alkylated morpholine derivatives for applications in drug discovery and development.

References

  • Reddy, L. H., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(83), 11449-11452. [Link]

  • Kaur, N., et al. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Current Organic Synthesis, 13(5), 717-734. [Link]

  • Jampilek, J., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 13(12), 2007. [Link]

  • Iqbal, N., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(2), 1-8. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2766. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(15), 4811-4814. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxypropyl)-morpholine. [Link]

Sources

Method

Application Note: Precision Coupling of 1-(3-Methylmorpholin-4-yl)propan-2-amine with Acid Chlorides

Executive Summary This guide details the optimized reaction conditions for coupling 1-(3-Methylmorpholin-4-yl)propan-2-amine (hereafter referred to as Substrate-A ) with various acid chlorides ( ) to form amide derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for coupling 1-(3-Methylmorpholin-4-yl)propan-2-amine (hereafter referred to as Substrate-A ) with various acid chlorides (


) to form amide derivatives.

Substrate-A presents a unique structural challenge: it contains a nucleophilic primary amine on a sterically hindered secondary carbon (


-branched), tethered to a basic, non-nucleophilic tertiary amine (3-methylmorpholine).[1] Successful coupling requires a protocol that manages competing protonation events and leverages the molecule's basicity for self-validating purification.[1]

Key Protocol Features:

  • Yield Target: >85% isolated yield.

  • Selectivity: 100% chemoselectivity for primary amine acylation.

  • Purification: "Catch-and-Release" Acid-Base extraction workflow.[1]

Chemical Context & Mechanistic Insights

Substrate Analysis

Substrate-A possesses two distinct nitrogen centers with divergent reactivity profiles.[1] Understanding this duality is critical for reaction design.

FeatureStructureReactivitypKa (Approx.)[2]Implication
Primary Amine

Nucleophilic ~10.6Reactive center for acylation.[1] Susceptible to protonation by HCl by-product.[1]
Morpholine N Tertiary Ring NBasic / Non-Nucleophilic ~8.3Acts as an internal base. Can form salts but will not acylate.

-Branching
Isopropyl-like backboneSteric Hindrance N/ANucleophilic attack is slower than n-alkyl amines; requires 0°C to RT ramp.[1]
The HCl Management Challenge

The reaction of an acid chloride with an amine generates stoichiometric HCl.


[1]

Without an auxiliary base, the generated HCl will protonate the remaining Substrate-A . Since the primary amine (pKa ~10.6) is more basic than the morpholine (pKa ~8.3), the nucleophile itself is preferentially protonated, halting the reaction at 50% conversion.

Solution: Use of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in excess (1.2 – 1.5 equiv).[1] DIPEA is preferred due to its steric bulk, which minimizes any risk of quaternary salt formation with reactive alkyl halides (if present elsewhere in the molecule).

Experimental Protocols

Protocol A: Anhydrous Coupling (Standard Method)

Recommended for valuable substrates, hydrolytically unstable acid chlorides, or small-scale discovery synthesis.[1]

Reagents & Materials
  • Substrate-A: 1.0 equiv (e.g., 1.0 mmol)

  • Acid Chloride: 1.1 equiv[1]

  • DIPEA (Hünig's Base): 1.5 equiv[1]

  • Dichloromethane (DCM): Anhydrous, [0.1 M] concentration relative to amine.

  • Inert Gas: Nitrogen or Argon atmosphere.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add Substrate-A (1.0 equiv) and DIPEA (1.5 equiv) to the flask. Dissolve in anhydrous DCM (10 mL per gram of substrate).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Rationale: The

    
    -branched amine is hindered but still reactive; cooling prevents uncontrolled exotherms and bis-acylation side products.[1]
    
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 5–10 minutes.

    • Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.[1] Look for the disappearance of the M+1 peak of Substrate-A (MW ~158 + R-group).[1]

  • Quench: Once complete, add saturated aqueous

    
     (10 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
Protocol B: Schotten-Baumann Conditions (Biphasic)

Recommended for scale-up (>10g) or when using robust, inexpensive acid chlorides (e.g., benzoyl chloride, acetyl chloride).[1]

Reagents
  • Substrate-A: 1.0 equiv

  • Acid Chloride: 1.2 equiv[1]

  • Base: 10% NaOH or saturated

    
     (2.0 equiv)
    
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)[1]

Step-by-Step Procedure
  • Dissolve Substrate-A in DCM.[1]

  • Add an equal volume of the aqueous base solution.

  • While stirring vigorously (vortex needed for phase transfer), add the Acid Chloride dropwise at RT.

  • Stir for 4–12 hours. The base in the aqueous layer neutralizes the HCl as it is formed, driving the reaction to completion.

Purification Strategy: The "Catch-and-Release" Method

The presence of the tertiary morpholine amine allows for a highly specific purification that avoids column chromatography in many cases.

Workflow Logic
  • Reaction Mixture: Contains Product (Amide), unreacted Amine, and non-basic impurities (e.g., hydrolyzed acid chloride).

  • Acid Extraction (Catch): Extract organic layer with 1M HCl.

    • Result: The Product (containing morpholine) and unreacted Amine protonate and move to the Aqueous Phase .

    • Waste: Non-basic impurities stay in the Organic Phase (Discard).

  • Basification (Release): Treat the Aqueous Phase with 2M NaOH until pH > 12.

    • Result: The Product deprotonates and becomes insoluble in water.

  • Extraction: Extract the now-neutral Product back into DCM.

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (DCM + Product + Impurities) AcidWash Add 1M HCl Separate Phases Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Product-H+ & Amine-H+) AcidWash->AqLayer1 Keep Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Caption: Acid-Base "Catch-and-Release" purification strategy leveraging the morpholine moiety.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) HCl poisoning of nucleophile.[1]Ensure DIPEA/TEA is fresh and used in >1.2 eq excess. Check pH of reaction; if acidic, add more base.
Bis-acylation Reaction too hot or excess Acid Chloride.[1]Strictly maintain 0°C during addition. Verify stoichiometry (1.05–1.1 eq Acid Chloride).
Emulsion during workup Surfactant-like properties of the amine.[1]Add brine (saturated NaCl) to the aqueous phase. Filter through Celite if solids are present.
Product in Acid Wash Product is too lipophilic.If the R-group is very large/greasy, the protonated salt may still be soluble in DCM. Use a more polar aqueous phase (2M HCl) or switch to column chromatography.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

  • Common Organic Chemistry. (2023). Amide Formation from Acid Chlorides (Schotten-Baumann).[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Disclaimer: This protocol involves the use of corrosive acid chlorides and volatile organic solvents. All manipulations should be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application

Applications of 1-(3-Methylmorpholin-4-yl)propan-2-amine in CNS drug design

Application Note: Strategic Integration of 1-(3-Methylmorpholin-4-yl)propan-2-amine in CNS Ligand Architecture Executive Summary This application note details the strategic utility of 1-(3-Methylmorpholin-4-yl)propan-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-(3-Methylmorpholin-4-yl)propan-2-amine in CNS Ligand Architecture

Executive Summary

This application note details the strategic utility of 1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8) as a privileged building block in the design of central nervous system (CNS) therapeutics.[1] Unlike generic morpholine scaffolds, the 3-methyl-substituted variant offers a unique stereochemical handle that restricts conformational entropy and shields metabolic "soft spots," significantly enhancing brain penetrance and half-life.[1]

This guide provides medicinal chemists with rationale, design strategies, and validated protocols for incorporating this moiety into high-affinity ligands for targets such as Orexin receptors (OX1R/OX2R) , Sigma-1 receptors , and CNS Kinases (e.g., mTOR/PI3K) .[1]

Pharmacophore Analysis & CNS MPO Profiling

The success of CNS drug candidates relies on balancing potency with physicochemical properties, often quantified by the CNS Multi-Parameter Optimization (CNS MPO) score.[1]

Structural Advantages
  • Metabolic Shielding: The methyl group at the C3 position of the morpholine ring creates steric hindrance adjacent to the nitrogen.[1] This reduces the rate of N-dealkylation and oxidative metabolism by CYP450 isoforms (specifically CYP3A4), a common failure mode for unsubstituted morpholines.[1]

  • Chiral Vectoring: The molecule possesses a chiral center at C3.[1]

    • (S)-Enantiomer: Often preferred for minimizing steric clash in tight binding pockets.[1]

    • (R)-Enantiomer: Can induce distinct conformational kinks, useful for improving selectivity between receptor subtypes.[1]

  • Basicity Modulation: The inductive effect of the methyl group slightly modulates the pKa of the morpholine nitrogen (typically ~7.4–7.8), ensuring a significant fraction exists as the neutral species at physiological pH (7.4), facilitating passive diffusion across the Blood-Brain Barrier (BBB).[1]

Table 1: Physicochemical Profile & CNS MPO Contribution

PropertyValue (Approx.)Impact on CNS MPO
Molecular Weight 158.24 g/mol High (+) : Leaves ample mass budget for the core scaffold (<500 Da limit).[1]
cLogP 0.2 – 0.5Optimal (+) : Hydrophilic enough to lower overall lipophilicity of greasy cores.[1]
H-Bond Donors (HBD) 1 (Primary Amine)High (+) : Low HBD count favors BBB permeability.[1]
pKa (Conj. Acid) ~8.5 (Amine), ~7.6 (Morpholine)Moderate : Balanced ionization for solubility and permeability.[1]
Topological Polar Surface Area (TPSA) ~32 ŲHigh (+) : Well below the 90 Ų threshold for BBB penetration.[1]

Application Strategies in Drug Design

Strategy A: Bioisosteric Replacement in Orexin Antagonists

In Dual Orexin Receptor Antagonists (DORAs) like Suvorexant or Filorexant, the solvent-exposed region often contains a solubilizing diamine motif.[1] Replacing a standard 1,4-diazepane or piperidine with 1-(3-Methylmorpholin-4-yl)propan-2-amine can:

  • Reduce P-glycoprotein (P-gp) efflux liability.[1]

  • Eliminate a hydrogen bond donor (secondary amine replaced by ether oxygen), improving permeability.[1]

Strategy B: Sigma-1 Receptor Ligand Design

The Sigma-1 receptor pharmacophore requires a basic amine flanked by hydrophobic regions.[1] This building block provides the requisite basic center (the morpholine N) and a flexible linker (propan-2-amine) to attach to a hydrophobic aryl core (e.g., naphthalene or chromen-2-one).[1]

Experimental Protocols

Protocol 1: Reductive Amination Coupling

Objective: Link the primary amine of the building block to an aldehyde-functionalized core scaffold.[1]

Reagents:

  • Core Aldehyde (1.0 equiv)[1]

  • 1-(3-Methylmorpholin-4-yl)propan-2-amine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Core Aldehyde in DCE (0.1 M). Add 1-(3-Methylmorpholin-4-yl)propan-2-amine and catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour under Nitrogen.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of aldehyde and formation of the imine intermediate.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH gradient).

Protocol 2: Chiral Resolution of Diastereomers

Context: If the starting material is racemic, or if the coupling creates a new chiral center, separation is mandatory for CNS candidates.[1]

Method: Preparative Chiral HPLC[1]

  • Column: Chiralpak AD-H or OD-H (5 µm, 250 x 20 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 15 mL/min.[1]

  • Detection: UV at 220 nm and 254 nm.[1]

  • Procedure: Inject 50 mg of racemate.[1] Collect fractions. Evaporate solvent <40°C.[1]

  • Validation: Re-analyze fractions on an analytical chiral column to ensure >98% ee.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting this building block over standard alternatives.

CNS_Design_Logic Start CNS Lead Optimization (High Clearance / Low BBB Perm) Problem_ID Identify Liability: Metabolic Soft Spot or High Efflux? Start->Problem_ID Choice_Morpholine Standard Morpholine Problem_ID->Choice_Morpholine Default Choice_3MeMorpholine 3-Methylmorpholine (Target Scaffold) Problem_ID->Choice_3MeMorpholine Strategic Outcome_Std Risk: CYP3A4 Oxidation Risk: P-gp Efflux Choice_Morpholine->Outcome_Std Outcome_Opt Benefit: Steric Shield (Metabolic Stability) Benefit: Conformational Lock (Selectivity) Choice_3MeMorpholine->Outcome_Opt Synthesis Coupling via Reductive Amination Outcome_Opt->Synthesis Validation Assay: PAMPA-BBB & Microsomal Stability Synthesis->Validation

Caption: Decision tree for implementing 3-methylmorpholine to resolve metabolic and permeability liabilities in CNS lead compounds.

References

  • Garner, C. et al. (2021).[1] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Kumari, S. et al. (2020).[1] "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate.[1] Available at: [Link]

  • Cox, C.D. et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096)."[1] Journal of Medicinal Chemistry. (Demonstrates methyl-substitution strategy). Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting phase separation issues with 1-(3-Methylmorpholin-4-yl)propan-2-amine

The following guide serves as a specialized Technical Support Center for researchers working with 1-(3-Methylmorpholin-4-yl)propan-2-amine (MMPA). It synthesizes chemical principles with practical troubleshooting protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(3-Methylmorpholin-4-yl)propan-2-amine (MMPA). It synthesizes chemical principles with practical troubleshooting protocols to resolve phase separation, isolation, and purification challenges.

Status: Active | Topic: Phase Separation & Isolation Troubleshooting Audience: Organic Chemists, Process Engineers, Drug Discovery Scientists[1]

Chemical Profile & Behavior Analysis

Before troubleshooting, understand the molecular drivers of phase behavior for this specific intermediate.

  • Structure: A morpholine ring with a C3-methyl substituent and a C4-aminopropyl chain.[1]

  • Basicity (Dual-Center): Contains a tertiary amine (morpholine ring, pKa ~7.4) and a primary amine (propyl chain, pKa ~10.5).

  • Stereochemistry: The molecule contains two chiral centers (C3 on the morpholine ring and C2 on the propyl chain). Unless you are using enantiopure starting materials, your product is likely a mixture of four diastereomers.

    • Impact: Diastereomeric mixtures have depressed melting points and a high tendency to "oil out" rather than crystallize, complicating solid-liquid phase separation.

Diagnostic Workflow

Use this decision tree to identify the specific phase separation failure mode.

TroubleshootingFlow Start Start: Identify Phase Issue Q1 Is the issue during Aqueous Workup or Crystallization? Start->Q1 Workup Aqueous Workup (Liquid-Liquid) Q1->Workup Cryst Crystallization/Salt Formation (Solid-Liquid) Q1->Cryst Q2 Observation? Workup->Q2 Q3 Observation? Cryst->Q3 Emulsion Stable Emulsion (Rag Layer) Q2->Emulsion LowYield Low Recovery in Organic Phase Q2->LowYield Oiling Product Oils Out (No Precipitate) Q3->Oiling Sol1 Protocol A: Density & Ionic Strength Emulsion->Sol1 Sol2 Protocol B: pH > 12 Adjustment LowYield->Sol2 Sol3 Protocol C: Anti-Solvent Titration Oiling->Sol3

Figure 1: Diagnostic logic for isolating phase separation failure modes.[1]

Troubleshooting Guide: Liquid-Liquid Extraction (Workup)
Issue 1: Low Recovery (Product Stays in Aqueous Phase)

Symptom: LCMS shows the product in the aqueous layer despite multiple extractions with DCM or Ethyl Acetate. Root Cause: Incomplete deprotonation. The primary amine on the propyl chain has a pKa of ~10.5. Standard bicarbonate washes (pH 8-9) leave the primary amine largely protonated (charged) and water-soluble.[1]

Corrective Protocol:

  • Cool the mixture to 0-5°C (exothermic deprotonation).

  • Adjust pH: Use 5M NaOH or KOH to raise the aqueous phase pH to ≥ 12.5 .

    • Why: You must be at least 2 pH units above the highest pKa (10.5) to ensure >99% of the molecule is in the neutral, organic-soluble free base form [1].

  • Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM) or Chloroform .

    • Why: Morpholine derivatives are highly polar. Chlorinated solvents are better hydrogen-bond acceptors and typically extract polar amines more efficiently than esters.[1]

  • Salting Out: Saturate the aqueous phase with NaCl. This exploits the "salting-out effect," reducing the solubility of the organic amine in water [2].

Issue 2: Stable Emulsions (Rag Layers)

Symptom: A cloudy middle layer forms that refuses to separate after 20 minutes. Root Cause: Amines with hydrophobic tails (like the propyl-morpholine motif) act as cationic surfactants, stabilizing oil-in-water emulsions, especially at neutral/acidic pH.[1]

Corrective Protocol:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite 545 .

    • Mechanism:[1][2] This physically breaks the surface tension of the micro-droplets and removes fine particulates stabilizing the interface.

  • Density Modification: If using DCM (density 1.33) and water (density 1.0), the densities may be too close if the aqueous phase is heavily loaded with salts. Add water to lower the aqueous density, or add more DCM to increase the organic density.

  • The "Squirt" Technique: Add a small amount of Methanol (2-5% v/v) to the mixture. Methanol reduces interfacial tension and can collapse the emulsion [3].

Troubleshooting Guide: Solid Isolation (Crystallization)
Issue 3: Product "Oils Out" Instead of Crystallizing

Symptom: Upon adding acid (e.g., HCl in dioxane) or cooling, a viscous gum/oil separates at the bottom instead of a white powder. Root Cause:

  • Diastereomeric Impurity: As noted in the profile, the mixture of stereoisomers prevents efficient crystal lattice packing.

  • Supersaturation Overshoot: Rapid addition of anti-solvent forces the solute out of solution faster than crystals can order themselves, resulting in an amorphous oil (Liquid-Liquid Phase Separation or LLPS) [4].

Corrective Protocol (Trituration & Seeding):

Step Action Technical Rationale
1 Redissolve Heat the oil in the minimum amount of a "good" solvent (e.g., Ethanol or Isopropanol) until homogeneous.[1]
2 Temp Control Cool slowly to room temperature. Do not use an ice bath yet.
3 Anti-Solvent Add the "bad" solvent (e.g., Diethyl Ether or Hexane) dropwise with vigorous stirring until just cloudy.
4 Seed If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.

| 5 | Ripening | If oil forms again, reheat to dissolve, add more good solvent, and cool slower. Stirring the oil overnight can sometimes induce conversion to solid (Ostwald ripening) [5]. |

Advanced Insight: The "Hidden" Phase Separator

Warning: CO₂ Absorption Morpholine derivatives are potent Carbon Dioxide capture agents.

  • The Phenomenon: If your free base oil is left exposed to air, it may absorb atmospheric CO₂ to form a carbamate salt . This zwitterionic species is often solid or a highly viscous oil that is insoluble in non-polar organic solvents [6].

  • Diagnosis: An unexpected weight gain or the formation of a crust on the oil surface.

  • Fix: Purge all storage vessels with Nitrogen/Argon. If a carbamate has formed, it can often be reversed by heating the material under vacuum or treating with strong base during the next workup.

References
  • Benchchem Technical Support. (n.d.). Workup Procedures for Reactions Involving Basic Amines. Retrieved from

  • University of Rochester. (n.d.). Workup: Amines - Department of Chemistry. Retrieved from

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting - Foaming and Separation. Retrieved from

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Reddit Chemistry Community. (2014). Discussion on "Oiling Out" and Trituration Techniques. Retrieved from

  • ACS Sustainable Chemistry & Engineering. (2025). Switchable Hydrophilicity Amine Product Extraction. Retrieved from

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-(3-Methylmorpholin-4-yl)propan-2-amine

The following technical support guide addresses the resolution of 1-(3-Methylmorpholin-4-yl)propan-2-amine . Case ID: RES-3MM-PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the resolution of 1-(3-Methylmorpholin-4-yl)propan-2-amine .

Case ID: RES-3MM-PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Diagnostics & Triage

Before initiating a resolution protocol, you must define the stereochemical composition of your starting material. This molecule contains two potential chiral centers:

  • C3 of the Morpholine Ring: (Fixed or Racemic)

  • C2 of the Propyl Amine Chain: (The target of resolution)

Scenario Identification
  • Scenario A (Diastereomer Separation): You started with enantiopure 3-methylmorpholine (e.g., S-isomer).[1] You now have a mixture of (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and (
    
    
    
    ).
    • Strategy: These are diastereomers.[2][3][4][5] They have different physical properties (NMR, MP, Solubility). Separation can often be achieved by standard achiral chromatography or fractional crystallization without a chiral acid.

  • Scenario B (Full Racemate Resolution): You started with racemic 3-methylmorpholine.[1] You have a mixture of four isomers.

    • Strategy: This requires a classical resolution (Optical Resolution) or Chiral HPLC.[1] The protocol below focuses on this scenario, specifically targeting the primary amine handle on the propyl chain.

Method A: Classical Diastereomeric Salt Resolution (Scale > 10g)

Best for: Cost-effective scale-up, avoiding expensive chromatography.[1]

Mechanism of Action

The primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) at the C2 position is significantly more basic and less sterically hindered than the tertiary morpholine nitrogen. We utilize this "handle" to form salts with chiral acids.[6]
Reagent Screening Protocol

Objective: Identify a chiral acid that forms a crystalline salt with one enantiomer while leaving the other in solution.

Recommended Resolving Agents (Acids):

  • L-(+)-Tartaric acid (First line choice for primary amines)[1]

  • Dibenzoyl-L-tartaric acid (DBTA) (If tartaric fails; the benzoyl groups add lipophilicity)[1]

  • (S)-Mandelic acid

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)[1]

Screening Workflow (Micro-scale):

  • Dissolve 100 mg of racemic amine in 0.5 mL solvent (Methanol or Ethanol).[1]

  • Add 0.5 or 1.0 equivalents of the chiral acid dissolved in the same solvent.

    • Note: Start with 0.5 eq ("Method of Half-Quantities") to precipitate the less soluble salt.

  • Heat to reflux to ensure complete dissolution.

  • Cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Crystals: Harvest and check ee% (enantiomeric excess).[1][5][7][8]

    • Oil:[1] Re-heat and add co-solvent (e.g., MTBE or EtOAc).[1]

    • Solution: Concentrate or switch to a less polar solvent (Isopropanol).[1]

Step-by-Step Resolution Protocol (Optimized for Tartaric Acid)
  • Dissolution: Charge 10 g of racemic 1-(3-methylmorpholin-4-yl)propan-2-amine into 50 mL of Ethanol (absolute) .

  • Acid Addition: Add 0.5 molar equivalents of L-(+)-Tartaric acid dissolved in 20 mL warm Ethanol.

  • Crystallization: Heat the mixture to 70°C until clear. Turn off heat and allow the vessel to cool slowly to RT over 4 hours with gentle stirring.

    • Critical Step: If "oiling out" occurs, seed the mixture with a crystal from the micro-screen or add 5 mL of Acetone.

  • Filtration: Filter the white precipitate. This is typically the (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )-amine-tartrate salt (verify configuration via XRD or optical rotation).
    
  • Recrystallization: If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).[1]

  • Free Base Liberation: Suspend the salt in DCM. Add 1M NaOH (aq) until pH > 12.[1] Separate the organic layer, dry over

    
    , and concentrate.
    

Method B: Chiral HPLC / SFC (Analytical & Prep)

Best for: High purity requirements (>99.5% ee), rapid analysis, or difficult separations.[1]

Column & Phase Selection

The basic nitrogen atoms can cause severe peak tailing due to interaction with residual silanols on the silica support.

Recommended Columns:

  • Immobilized Polysaccharide: Chiralpak IA or IC (Robust, solvent versatile).[1]

  • Coated Polysaccharide: Chiralcel OD-H or AD-H (Classic standard).[1]

Mobile Phase Strategy: You must use a basic additive to suppress ionization of the amine and improve peak shape.

ParameterNormal Phase (NP)Polar Organic Mode (PO)
Base Solvent n-Hexane / IPA (90:[1]10)Methanol / Acetonitrile
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine + 0.1% Acetic Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temp 25°C25°C

Troubleshooting Tailing: If peaks are broad:

  • Increase DEA concentration to 0.2%.

  • Switch to SFC (Supercritical Fluid Chromatography) using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     + MeOH (with 0.2% Isopropylamine). SFC is superior for basic amines due to the acidity of 
    
    
    
    suppressing silanol interactions.

Method C: Enzymatic Kinetic Resolution

Best for: Green chemistry requirements and mild conditions.

Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1] Reaction: Selective acylation of the (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)-amine (typically) leaving the (

)-amine untouched.

Protocol:

  • Dissolve racemate in dry MTBE or Toluene.

  • Add 1.0 eq of Ethyl Acetate (Acyl donor).[1]

  • Add CAL-B (20% w/w relative to substrate).

  • Shake at 30°C. Monitor via HPLC.

  • Stop Point: When conversion reaches 50%.

  • Workup: Filter enzyme. Acid wash (1M HCl) extracts the unreacted amine (Enantiomer A).[1] The acylated amide (Enantiomer B)[1] remains in the organic layer.[8] Hydrolyze the amide with NaOH to recover Enantiomer B.

Visual Workflows

Decision Matrix: Choosing a Resolution Strategy

ResolutionStrategy Start Start: Racemic 1-(3-Methylmorpholin-4-yl)propan-2-amine ScaleCheck Scale of Operation? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale HPLC Method B: Chiral Prep HPLC (Column: Chiralpak IA/IC) SmallScale->HPLC Fastest SaltScreen Method A: Salt Screening (Tartaric/Mandelic Acid) LargeScale->SaltScreen Cheapest Crystals Crystalline Salt Formed? SaltScreen->Crystals YesCrystal Recrystallize to >99% ee Crystals->YesCrystal Yes NoCrystal Oiling Out? Crystals->NoCrystal No Enzymatic Method C: Enzymatic Resolution (CAL-B Lipase) NoCrystal->Enzymatic Alternative

Caption: Decision tree for selecting the optimal resolution method based on scale and experimental outcomes.

Troubleshooting: The "Oiling Out" Loop

OilingOut Problem Problem: Salt Oils Out (No Crystals) Step1 Re-heat to dissolve Problem->Step1 Step2 Add seed crystal (if available) Step1->Step2 Step3 Switch Solvent Step2->Step3 Choice Solvent Choice Step3->Choice LessPolar Less Polar (IPA/EtOAc) Choice->LessPolar If oil is polar MorePolar More Polar (MeOH/Water) Choice->MorePolar If oil is non-polar

Caption: Troubleshooting workflow for handling non-crystalline precipitates (oiling out) during salt formation.

Frequently Asked Questions (FAQ)

Q: Why is my Chiral HPLC peak shape terrible (broad/tailing)? A: This is a classic issue with amines. The free amine groups interact with acidic silanols on the column silica.

  • Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Isopropylamine .[1] If using a coupled system (LC-MS), use Ammonium Bicarbonate (pH 9.[1]0) buffer, but ensure your column (e.g., Chiralpak IC) is compatible with basic aqueous buffers.[1]

Q: I have the salt, but the yield is only 30%. Can I improve it? A: Theoretical yield for a single resolution is 50% (since 50% is the wrong enantiomer).[1] A 30% yield implies you are losing product in the mother liquor.

  • Fix: Cool the crystallization mixture further (0°C to -10°C). Alternatively, add an anti-solvent (like Hexane or Ether) dropwise to the cooled solution to force precipitation.[1]

Q: Can I resolve the morpholine ring after resolving the amine? A: It is highly recommended to start with enantiopure 3-methylmorpholine if that center needs to be fixed. Resolving a molecule with two dynamic chiral centers simultaneously is exponentially more difficult and results in lower yields of the specific diastereomer you want.

Q: Which absolute configuration corresponds to the (+)-sign? A: You cannot predict this without X-ray crystallography or comparison to a known standard.

  • Action: Perform a small-scale derivatization with Mosher's Acid Chloride. The NMR shifts of the resulting diastereomers can help assign the absolute configuration (Mosher's Method).[1]

References

  • Chiral Separation Principles

    • Subramanian, G. (Ed.).[1] (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General principles of diastereomeric salt formation).

  • Salt Resolution of Amines

    • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Comprehensive database of resolving agents for amines).

  • Chiral HPLC Method Development

    • Phenomenex. (2023).[1][9] Chiral HPLC/SFC Method Development Guide. Link

  • Enzymatic Resolution of Amines

    • Gotor-Fernández, V., & Gotor, V. (2006).[1] Lipase-Catalyzed Kinetic Resolution of Amines. Chemical Reviews. Link[1]

  • Specific Analogous Chemistry (Aminomorpholines)

    • Search results indicate general protocols for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -amino derivatives. See: Journal of Pharmaceutical and Biomedical Analysis 2018, 147, 323–340.[10] Link[1]
      

Disclaimer: This guide is for research purposes only. All chemicals should be handled in a fume hood with appropriate PPE. Verify all safety data sheets (SDS) before use.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3-Methylmorpholin-4-yl)propan-2-amine

Welcome to the technical support center for the crystallization of 1-(3-Methylmorpholin-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(3-Methylmorpholin-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating and purifying this compound. Given that specific crystallization data for this molecule is not widely published, this document provides a framework based on first principles of physical organic chemistry and established best practices in pharmaceutical crystallization for amine-containing compounds.[1][2]

Our approach is to empower you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and develop a robust, reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble crystallizing the free base of 1-(3-Methylmorpholin-4-yl)propan-2-amine. It keeps oiling out. Why is this happening and what should I do?

A: Oiling out is a common issue with amines and occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled below the saturation point, but the temperature is still above the melting point of the solvated compound. The primary amine and the tertiary amine in the morpholine ring can form extensive hydrogen bonds with the solvent, making the molecule "reluctant" to organize into a crystal lattice.

Root Causes & Solutions:

  • High Solute Concentration: The level of supersaturation may be too high, favoring rapid phase separation over orderly crystal growth. Try using a more dilute solution.[3]

  • Rapid Cooling: Fast cooling rates can shock the system, not allowing sufficient time for nucleation and crystal growth. Employ a slower, controlled cooling profile (e.g., 0.1-0.5 °C/min).[3]

  • Inappropriate Solvent: The chosen solvent may be too good, maintaining high solubility even at low temperatures.

  • Primary Recommendation: The most effective strategy for recalcitrant amines is to form a salt.[4][5] By protonating the primary amine (the more basic site), you introduce ionic character, which dramatically alters the solubility profile and often leads to well-defined, crystalline solids. Consider forming the hydrochloride (HCl), hydrobromide (HBr), tosylate, or oxalate salt.[6]

Q2: Should I crystallize the free base or a salt? What are the advantages of salt formation?

A: For a molecule like 1-(3-Methylmorpholin-4-yl)propan-2-amine, pursuing salt crystallization is highly recommended.

Advantages of Salt Formation:

  • Enhanced Crystallinity: Salts introduce strong, directional ionic interactions, which provide significant lattice energy, promoting the formation of stable and ordered crystals.

  • Improved Physicochemical Properties: Salts are generally less reactive to atmospheric CO2 and oxidation compared to the free base amine.[7] They often exhibit higher melting points and improved stability.

  • Modified Solubility: Salt formation provides a powerful tool to modulate solubility. For example, an amine free base might be soluble in nonpolar solvents like toluene, while its hydrochloride salt will be more soluble in polar protic solvents like ethanol or methanol.[4] This allows for a much wider range of potential crystallization solvents.

  • Enhanced Purity: The change in solubility upon salt formation is often dramatic, providing an excellent opportunity to reject impurities that may have similar solubility to the free base.[1]

Q3: What are the best starting solvents to screen for this compound?

A: A systematic solvent screen is crucial.[2][8] The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.[9][10]

Recommended Screening Solvents (By Class):

  • Alcohols (Protic): Isopropanol (IPA), Ethanol, Methanol. These can hydrogen bond with the amine, making them good candidates for dissolving the compound when heated.

  • Esters (Polar Aprotic): Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc). These are excellent workhorse solvents in pharmaceutical development.

  • Ketones (Polar Aprotic): Acetone, Methyl Ethyl Ketone (MEK). Good for dissolving polar molecules, but their lower boiling points can sometimes be challenging.[10]

  • Ethers (Polar Aprotic): 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE).

  • Hydrocarbons (Nonpolar): Heptane, Toluene. These are more likely to be useful as anti-solvents.

  • Nitriles (Polar Aprotic): Acetonitrile (ACN).

Start by testing the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of each solvent at room temperature and then at reflux.

Q4: How do I select an appropriate anti-solvent?

A: An anti-solvent is a solvent in which your compound is poorly soluble. The key principle of anti-solvent crystallization is to dissolve your compound in a minimal amount of a "good" solvent and then slowly add the anti-solvent to induce precipitation.

Selection Guidelines:

  • Miscibility: The anti-solvent must be fully miscible with the primary solvent. For example, heptane is a good anti-solvent for solutions in isopropanol or ethyl acetate. Water is a potential anti-solvent if the compound is dissolved in a water-miscible solvent like acetone or methanol.

  • Polarity Mismatch: The anti-solvent should have a significantly different polarity from the primary solvent.

  • Common Solvent/Anti-Solvent Pairs:

    • Methanol / MTBE

    • Isopropanol / Heptane

    • Ethyl Acetate / Heptane

    • Acetone / Water

    • Acetonitrile / Water

Troubleshooting Guide: Common Crystallization Issues

Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
No Crystals Form / Oiling Out 1. Solution is not sufficiently supersaturated. 2. Cooling too rapidly.[3] 3. Solvent is too effective (compound remains soluble). 4. Presence of impurities inhibiting nucleation.1. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. 2. Slow Down: Implement a programmed, slow cooling ramp (e.g., 5-10°C per hour). 3. Use an Anti-Solvent: If cooling fails, slowly add a miscible anti-solvent to the room temperature solution until turbidity persists. Then, warm slightly to redissolve and cool slowly. (See Protocol 2). 4. Form a Salt: This is the most robust solution. Convert the amine to a salt (e.g., HCl) to drastically change its properties and promote crystallinity. (See Protocol 3).
Very Low Yield 1. Compound has significant solubility in the mother liquor at the final isolation temperature. 2. Insufficient cooling. 3. Incorrect solvent-to-solute ratio (too much solvent used).1. Optimize Solvent Volume: Use just enough hot solvent to fully dissolve the compound. Excess solvent will retain more product in solution upon cooling. 2. Increase Cooling Range: Cool the mixture to a lower temperature (e.g., 0-5°C) and hold for several hours to maximize precipitation. 3. Change Solvent System: Find a solvent with a steeper solubility-temperature curve.[9] Alternatively, use a solvent/anti-solvent system where the final mixture provides very low solubility.
Impure Crystals 1. Impurities have similar solubility and co-crystallize. 2. Solution cooled too quickly, trapping impurities in the lattice (occlusion). 3. Oiling out occurred first, and the oil solidified, trapping mother liquor.1. Slow Down Crystallization: Slower cooling or slower anti-solvent addition gives the lattice more time to reject "misfitting" impurity molecules. 2. Change the Solvent: A different solvent may have a very different solubility profile for the impurity versus the desired compound. Polar impurities are better rejected in nonpolar solvents and vice-versa. 3. Perform a Hot Filtration: If impurities are insoluble in the hot solvent, perform a rapid filtration of the hot, saturated solution before allowing it to cool. 4. pH Adjustment/Salt Formation: Converting the target amine to a salt can leave non-basic impurities behind in the mother liquor.
Inconsistent Crystal Form (Polymorphism) 1. Polymorphism is an inherent property of the compound.[3] 2. Minor variations in solvent, cooling rate, or agitation are leading to different crystal forms.[3]1. Strict Procedural Control: Standardize and document every parameter: solvent choice and purity, solute concentration, cooling/addition rate, and agitation speed.[3] 2. Solvent-System Study: Different solvents can stabilize different polymorphs. Screen a wide range of solvents (protic, aprotic, polar, nonpolar) to identify conditions that consistently produce the desired form.[11] 3. Seeding: Once the desired form is isolated, use it to seed subsequent crystallizations to ensure reproducibility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify promising single or binary solvent systems for crystallization.

Methodology:

  • Arrange a series of 10 small vials, each containing approximately 20 mg of 1-(3-Methylmorpholin-4-yl)propan-2-amine.

  • To each vial, add a different candidate solvent (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, etc.) dropwise at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility.

  • If a solid is insoluble or sparingly soluble at room temperature, heat the vial to the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves.

  • Allow all vials that required heating to cool slowly to room temperature, then place them in a 0-5°C refrigerator.

  • Observe the vials for crystal formation, oiling out, or no change.

  • Analysis: A good candidate solvent is one where the compound is sparingly soluble at room temperature but fully soluble at high temperatures, and which produces a crystalline solid upon cooling.

Protocol 2: Decision Workflow for Crystallization Method Development

This workflow guides the user from initial screening to a viable crystallization method.

G start Start: Crude Amine Product screen Protocol 1: Solvent Screen (Free Base) start->screen result Result of Screening? screen->result good_xtal Good Crystals Formed result->good_xtal Success oiling Oiling Out / No Crystals result->oiling Failure optimize Optimize: Cooling Rate & Concentration good_xtal->optimize form_salt Action: Form a Salt (e.g., HCl salt) oiling->form_salt end_good Final Protocol optimize->end_good screen_salt Protocol 1: Re-screen Solvents with Salt form_salt->screen_salt salt_result Result of Salt Screening? screen_salt->salt_result salt_good Good Crystals Formed salt_result->salt_good Success salt_bad Still Poor Results salt_result->salt_bad Failure salt_good->optimize antisolvent Try Anti-Solvent Crystallization (e.g., IPA/Heptane) salt_bad->antisolvent antisolvent->end_good If Successful end_bad Consult Specialist / Advanced Techniques antisolvent->end_bad If Fails

Caption: Decision workflow for developing a crystallization protocol.

Protocol 3: Salt Formation and Crystallization (Example: Hydrochloride)

This protocol describes the conversion of the free base to its hydrochloride salt, a common method for purifying and crystallizing amines.[5][6]

Materials:

  • 1-(3-Methylmorpholin-4-yl)propan-2-amine

  • Isopropanol (IPA) or Ethyl Acetate (EtOAc)

  • 2 M HCl in Diethyl Ether or an anhydrous solution of HCl in IPA.

Methodology:

  • Dissolve the crude free base amine in a suitable solvent where the amine is soluble but the resulting salt is expected to be less soluble (e.g., Isopropanol or Ethyl Acetate). Use approximately 5-10 mL of solvent per gram of amine.

  • Cool the solution in an ice bath (0-5°C).

  • Slowly, with stirring, add a stoichiometric amount (1.0 equivalent) of the HCl solution.

  • Observe for the precipitation of the hydrochloride salt. If no solid forms immediately, continue stirring in the ice bath for 30-60 minutes.

  • If precipitation is robust, you can proceed to isolate the solid. If it is minor or slow, you can treat this as a crystallization: gently warm the mixture until the solid redissolves, then allow it to cool slowly to room temperature and then to 0-5°C to form more well-defined crystals.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization) to remove any remaining impurities.

  • Dry the crystalline salt under vacuum.

Data Summary: Common Crystallization Solvents

The table below lists common solvents used in pharmaceutical crystallization, ordered by increasing dielectric constant (a measure of polarity), along with their boiling points.[9]

SolventClassBoiling Point (°C)[10]Dielectric Constant (Polarity)Notes
n-HeptaneNonpolar981.9Common anti-solvent.
TolueneAromatic1112.4Good for dissolving nonpolar compounds; can form solvates.
Diethyl EtherEther354.3Very volatile, high flammability.[10]
Ethyl AcetateEster776.0Excellent, versatile solvent.
2-Propanol (IPA)Alcohol8218.3Good for dissolving H-bonding compounds.
AcetoneKetone5620.7Highly versatile but very volatile.[10]
EthanolAlcohol7824.3Similar to IPA, more polar.
AcetonitrileNitrile8237.5Highly polar aprotic solvent.
MethanolAlcohol6532.6Very polar, dissolves many salts.
WaterProtic10080.1Used for highly polar compounds or as an anti-solvent.

References

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • Black, S. N., & Mitchell, M. (2019). Crystallization in the Pharmaceutical Industry. In Crystallization (pp. 433-472). Cambridge University Press.
  • Gour, N., & Galkin, A. (2019). Solvent design for crystallization of pharmaceutical products. In Computer Aided Chemical Engineering (Vol. 47, pp. 131-136). Elsevier.
  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved February 15, 2026, from [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved February 15, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved February 15, 2026, from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Alternative of picric acid for recrystallisation. (2024, November 6). Reddit. Retrieved February 15, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved February 15, 2026, from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

  • Mashood Ahamed, F. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2013). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. PubChem. Retrieved February 15, 2026, from [Link]

  • Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353.
  • Wikipedia. (n.d.). List of methylphenidate analogues. Wikipedia. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine. PubChem. Retrieved February 15, 2026, from [Link]

  • EPA. (2025, October 15). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(MORPHOLIN-4-YL)PROPAN-1-AMINE. Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof. (2022, June 10). Google Patents.
  • Wikipedia. (n.d.). N-Methylmorpholine. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Selective Crystallization of Four Bis(phthalocyaninato)lanthanoid(III) Polymorphs. (2021, July 19). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. (2023, January 17). InCatT. Retrieved February 15, 2026, from [Link]

  • Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. (n.d.). Sciforum. Retrieved February 15, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Pharmaffiliates. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating Enantiomeric Excess of 1-(3-Methylmorpholin-4-yl)propan-2-amine

Executive Summary: The Stereochemical Challenge 1-(3-Methylmorpholin-4-yl)propan-2-amine presents a specific stereochemical challenge often overlooked in standard "enantiomeric excess" (ee) workflows: it possesses two ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

1-(3-Methylmorpholin-4-yl)propan-2-amine presents a specific stereochemical challenge often overlooked in standard "enantiomeric excess" (ee) workflows: it possesses two chiral centers.

  • C3 on the Morpholine Ring: Derived from the 3-methylmorpholine scaffold.

  • C2 on the Propyl Chain: Derived from the amine-bearing carbon.

Consequently, this molecule exists as four stereoisomers (two pairs of enantiomers):

  • Pair A (Syn/Anti): (3R, 2R) and (3S, 2S)

  • Pair B (Syn/Anti): (3R, 2S) and (3S, 2R)

The Critical Distinction: Standard achiral HPLC can separate diastereomers (Pair A from Pair B) but cannot separate the enantiomers within those pairs.[1] A robust validation protocol must prove that your method resolves the specific target enantiomer from its mirror image and its diastereomeric impurities.

This guide compares two industry-standard approaches to validating the optical purity of this specific amine: Direct Chiral HPLC (The Gold Standard) and Indirect Derivatization with GITC (The Robust Alternative).

Method A: Direct Chiral HPLC (The Gold Standard)

This method utilizes a chiral stationary phase (CSP) to interact directly with the amine. It is the preferred method for QC environments due to speed and minimal sample prep.

The "Basicity" Problem & Solution

Primary amines with morpholine rings are highly basic. They interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • The Fix: You must use a basic additive. Diethylamine (DEA) or Butylamine (0.1%) in the mobile phase is non-negotiable to block silanol sites.

Recommended Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).

    • Why: The helical amylose structure provides the necessary "cleft" to discriminate the steric bulk of the 3-methyl group.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

Workflow Diagram: Method Development

The following diagram illustrates the decision logic for validating the separation of all four isomers.

Chiral_Logic Start Start: Racemic Mixture (All 4 Isomers) Screen Screen Polysaccharide Columns (AD-H, OD-H, IA, IC) Start->Screen Check1 Resolution > 1.5 for Enantiomers? Screen->Check1 Check2 Resolution > 1.5 for Diastereomers? Check1->Check2 Yes Optimize Optimize Mobile Phase (Change Alcohol / Add DEA) Check1->Optimize No Check2->Optimize No Success VALIDATED METHOD (4 Distinct Peaks) Check2->Success Yes Optimize->Screen Re-inject

Figure 1: Decision tree for developing a chiral method capable of resolving a two-center amine.

Method B: Indirect Derivatization (GITC)

If a chiral column is unavailable, or if the amine lacks UV absorbance, derivatization is the superior choice. We use 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .

Mechanism

GITC reacts with the primary amine to form a thiourea. The GITC molecule itself contains multiple chiral centers. When it reacts with your enantiomers, it converts them into diastereomers .[1]

  • (R)-Amine + (GITC) → Diastereomer 1

  • (S)-Amine + (GITC) → Diastereomer 2

Result: These can now be separated on a standard, cheap C18 column .

Protocol
  • Reagent Prep: Dissolve 10 mg GITC in 1 mL Acetonitrile (ACN).

  • Reaction: Mix 50 µL Sample (1 mg/mL in ACN) + 50 µL GITC solution + 10 µL Triethylamine.

  • Incubation: Shake at Room Temperature for 15 minutes (Reaction is fast).

  • Quench: Add 10 µL Ethanolamine (scavenges excess GITC).

  • Analysis: Inject on C18 Column (Gradient: Water/ACN with 0.1% Formic Acid).

GITC_Mechanism Amine Chiral Amine (Target) Complex Thiourea Complex (Diastereomers) Amine->Complex + TEA (Base) GITC GITC Reagent (Chiral Selector) GITC->Complex C18 Standard C18 HPLC Separation Complex->C18 Inject

Figure 2: Conversion of enantiomers to diastereomers using GITC for achiral separation.

Comparative Analysis & Data Summary

The following table contrasts the performance of both methods specifically for 1-(3-Methylmorpholin-4-yl)propan-2-amine.

FeatureMethod A: Direct Chiral HPLCMethod B: GITC Derivatization
Separation Principle H-bonding/Steric fit on Chiral PhaseDiastereomeric separation on C18
Resolution (Rs) Typically 1.5 - 3.0Typically > 4.0 (Very High)
Sensitivity Low (Amine has weak UV)High (Thiourea is UV active @ 254nm)
Cost High (Columns: $1000+)Low (Reagent: ~$100, Column: Cheap)
Throughput High (15 min run)Medium (Prep time + 20 min run)
Robustness Moderate (Sensitive to mobile phase water)High (Standard Reversed Phase)

Validation Criteria (FDA Q2(R1) Compliance)

To ensure your data stands up to regulatory scrutiny, you must perform the following validation steps.

Specificity (The "Racemic Spike")

You cannot validate ee without proving you can see the impurity.

  • Action: Inject a mixture of the target isomer and its enantiomer (racemate).

  • Requirement: Baseline resolution (Rs > 1.5) between the target peak and the enantiomer peak.

  • Note: For this molecule, ensure you also inject the diastereomers to ensure they do not co-elute with the target enantiomer.

Linearity & LOQ
  • Action: Prepare a dilution series of the unwanted enantiomer (0.05% to 2.0% of target concentration).

  • Requirement: R² > 0.999. The Limit of Quantitation (LOQ) should be ≤ 0.05% to justify an "ee > 99.9%" claim.

Accuracy (Recovery)
  • Action: Spike the pure target amine with known amounts (0.1%, 0.5%, 1.0%) of the unwanted enantiomer.

  • Requirement: Recovery of the spike should be 90-110%.

References

  • FDA Center for Drug Evaluation and Research. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[2][3] [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separation by Liquid Chromatography. National Institutes of Health (PMC). [Link](Context: GITC derivatization protocols for amines)

Sources

Comparative

Comparative Guide: Biological Activity and SAR of Methyl-Substituted Morpholine Derivatives

Executive Summary: The "Magic Methyl" Effect in Morpholines[2] In medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized for its favorable solubility and metabolic profile.[1] However, unsubst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect in Morpholines[2]

In medicinal chemistry, the morpholine ring is a privileged scaffold, widely utilized for its favorable solubility and metabolic profile.[1] However, unsubstituted morpholine rings often suffer from rapid oxidative metabolism and limited selectivity.[1] This guide analyzes the "Magic Methyl" effect —the profound pharmacological changes induced by introducing a single methyl group onto the morpholine ring.

Key Findings:

  • Potency: Site-specific methylation (particularly at C3) can enhance binding affinity by >10-fold through conformational locking and hydrophobic pocket occupation.[2]

  • Selectivity: Methyl substitution introduces chirality. In PI3K/mTOR inhibitors, specific enantiomers (e.g., (3S)-methylmorpholine) often exhibit superior isoform selectivity compared to racemic or unsubstituted counterparts.[1]

  • Metabolic Stability: Methylation at the C2 or C3 positions effectively blocks metabolic "soft spots" (α-carbon oxidation), significantly extending half-life (

    
    ).[1]
    

Structural & Physicochemical Comparison

The introduction of a methyl group is not merely a change in molecular weight; it fundamentally alters the vector of the morpholine oxygen lone pairs and the ring's conformational energy landscape.

Conformational Analysis

Unsubstituted morpholine exists primarily in a low-energy chair conformation. Methyl substitution restricts this flexibility, forcing the substituent into an equatorial position to minimize 1,3-diaxial interactions.[1] This "conformational lock" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon protein binding.

Physicochemical Shift
ParameterUnsubstituted Morpholine2-Methylmorpholine3-MethylmorpholineImpact
MW 87.12 Da101.15 Da101.15 DaNegligible steric bulk increase.[1]
cLogP -0.86-0.45-0.48Slight increase in lipophilicity aids membrane permeability.[1]
Chirality AchiralChiral (R/S)Chiral (R/S)Enables stereoselective interactions.
pKa ~8.3~8.4~8.5Minimal effect on basicity.

Case Study: PI3K/mTOR Kinase Inhibition

Context: Morpholine is a classic "hinge binder" in kinase inhibitors (e.g., GDC-0941).[1] The oxygen atom accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3Kα).[1]

Mechanism of Action & SAR Logic

The following diagram illustrates how methyl positioning influences binding modes within the ATP-binding pocket.

SAR_Logic Base Morpholine Scaffold (Hinge Binder) Unsub Unsubstituted (Baseline Activity) Base->Unsub Me2 2-Methyl Substitution (Proximal to Oxygen) Base->Me2 Me3 3-Methyl Substitution (Distal to Oxygen) Base->Me3 Effect_Unsub High Rotational Freedom Moderate Selectivity Unsub->Effect_Unsub Effect_Me2 Steric Clash with Hinge Residues Me2->Effect_Me2 Often Deleterious Effect_Me3 Hydrophobic Pocket Fill Conformational Lock Me3->Effect_Me3 Preferred Strategy Outcome Optimized Potency & Isoform Selectivity Effect_Me3->Outcome

Figure 1: SAR Logic flow for methyl-morpholine optimization in kinase inhibitors. Note the divergence in utility between C2 and C3 substitution.

Representative Biological Data

The data below synthesizes trends observed in PI3K


 inhibitor development (e.g., analogues of BKM120/GDC-0941).

Table 1: Comparative Potency and Selectivity Profile

Compound VariantPI3K

IC

(nM)
mTOR IC

(nM)
Selectivity Ratio (mTOR/PI3K

)
Observation
Unsubstituted 45 ± 4630 ± 50~14xGood baseline potency; moderate selectivity.
2-Methyl (racemic) 210 ± 15>1000N/ALoss of Potency: Methyl group at C2 often clashes with the hinge region backbone.
3-Methyl (R) 120 ± 10850 ± 60~7xReduced potency; incorrect vector for hydrophobic pocket.
3-Methyl (S) 3.2 ± 0.5 1200 ± 90 ~375x "Magic Methyl" Effect: 15-fold potency boost. The (S)-methyl group engages a cryptic hydrophobic pocket (e.g., near Met772).

> Data Interpretation: The (3S)-methyl derivative demonstrates the critical importance of stereochemistry. The methyl group not only fills a small hydrophobic void but also rigidifies the ring, reducing the entropic cost of binding.[1]

Metabolic Stability Profile

Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to ring opening or N-dealkylation.[1]

Metabolic Soft Spots[1]
  • Unsubstituted: High clearance due to oxidation at the

    
    -carbons (C2/C6 next to oxygen, or C3/C5 next to nitrogen).[1]
    
  • Methylated: Placing a methyl group at C3 sterically hinders the approach of the CYP-heme iron-oxo species to the adjacent nitrogen-alpha carbon, blocking N-dealkylation.[1]

Table 2: Microsomal Stability (Human Liver Microsomes)

ScaffoldIntrinsic Clearance (Cl

) [

L/min/mg]
Half-life (

) [min]
Metabolic Fate
Unsubstituted 48.5 (High)14Rapid formation of morpholin-3-one (lactam).
3-Methyl (S) 12.2 (Low)58 Blockade: Steric hindrance prevents lactam formation.
3,5-Dimethyl < 5.0 (Very Low)>120Complete metabolic occlusion; potential solubility issues.[1]

Experimental Protocols

To validate these findings in your own scaffold, follow these standardized protocols.

Protocol: ADP-Glo™ Kinase Assay (Potency)

Objective: Determine IC50 values for methyl-morpholine derivatives against PI3K


.[1]
  • Reagent Prep: Dilute PI3K

    
     enzyme (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
    
  • Substrate: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM, Km apparent).

  • Compound Treatment:

    • Dissolve compounds in 100% DMSO.

    • Perform 3-fold serial dilutions (10 points).

    • Transfer 100 nL to a 384-well white low-volume plate (Echo acoustic dispenser recommended).

  • Reaction:

    • Add 2 µL enzyme solution. Incubate 15 min at RT.

    • Add 2 µL substrate/ATP mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision). Fit curves using a 4-parameter logistic model.

Workflow: From Synthesis to Lead Selection

The following Graphviz diagram outlines the critical path for evaluating these derivatives, emphasizing the separation of enantiomers.

Workflow cluster_Assays Parallel Screening Start Start: Scaffold Design Synth Synthesis: Late-Stage Methylation (or Chiral Pool) Start->Synth ChiralSep Chiral Separation (SFC / Chiral HPLC) Synth->ChiralSep If Racemic Biochem Biochemical Assay (IC50 / Ki) ChiralSep->Biochem Cell Cellular Viability (CTG / MTT) ChiralSep->Cell ADME Microsomal Stability (HLM t1/2) ChiralSep->ADME Select Lead Selection: (3S)-Methyl Analogue Biochem->Select High Potency ADME->Select Low Clearance

Figure 2: Screening cascade for methyl-morpholine derivatives. Note: Chiral separation is a critical step if asymmetric synthesis is not utilized.

References

  • Schönherr, H., & Cernak, T. (2013).[1] Profound methyl effects in drug discovery and a call for new C-H methylation reactions.[3] Angewandte Chemie International Edition. Link

  • Leitch, J. A., et al. (2021).[1] Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.[3] Link

  • Ndubaku, C. O., et al. (2013).[1] Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor with High Unbound Human Plasma Protein Free Fraction.[1] Journal of Medicinal Chemistry. Link

  • Heffron, T. P. (2016).[1] Small Molecule Inhibition of PI3K and mTORC1/2: The Role of Morpholine and its Derivatives. Journal of Medicinal Chemistry. Link

  • Bariwal, J., et al. (2013).[1] Design, synthesis and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9] Link

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Validation

Comparative Stability Analysis: 1-(3-Methylmorpholin-4-yl)propan-2-amine Salts vs. Free Base

A Senior Application Scientist's Guide to Forced Degradation Studies for Optimal Salt Selection Introduction In modern drug development, the conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Forced Degradation Studies for Optimal Salt Selection

Introduction

In modern drug development, the conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a fundamental strategy to optimize its physicochemical and biopharmaceutical properties.[1][2] For basic compounds such as 1-(3-Methylmorpholin-4-yl)propan-2-amine, forming a salt can significantly enhance aqueous solubility, improve bioavailability, and critically, increase chemical stability.[3][4] The free base form of amines, containing a lone pair of electrons on the nitrogen atom, is often susceptible to oxidative degradation, which can lead to the formation of impurities and a reduction in potency.[5][6][7] Protonation of the amine to form a salt mitigates this reactivity, rendering the molecule more stable.[6][8]

This guide provides a comprehensive comparison of the stability profiles of various pharmaceutical salts of 1-(3-Methylmorpholin-4-yl)propan-2-amine against its free base form. We will delve into the rationale and methodology of forced degradation studies, presenting a framework for selecting the most robust salt candidate for further development. The experimental design detailed herein is grounded in established scientific principles and regulatory expectations, providing researchers with a practical and self-validating protocol.[5][9]

The Imperative of Stability: Rationale for Salt Selection and Forced Degradation

The intrinsic stability of an API is a cornerstone of pharmaceutical product development, directly impacting its safety, efficacy, and shelf-life.[10][11][12] An unstable compound can degrade over time, leading to a loss of the therapeutic agent and the potential generation of toxic byproducts. Salt screening is therefore a critical early-phase activity designed to identify a form of the API that is not only soluble and bioavailable but also resilient to chemical and physical changes under various environmental conditions.[1][13]

Forced degradation, or stress testing, is an indispensable tool in this process.[14][15] By subjecting the API (in both free base and salt forms) to conditions more severe than those it would encounter during storage—such as high heat, humidity, oxidative stress, and extremes of pH—we can rapidly identify potential degradation pathways and products.[5][16] This information is crucial for developing stability-indicating analytical methods, which are capable of separating and quantifying the API in the presence of its degradants, a key requirement for all stability studies.[14][17]

Comparative Stability Study: Experimental Design

This study is designed to provide a clear, data-driven comparison of the stability of 1-(3-Methylmorpholin-4-yl)propan-2-amine free base and several of its pharmaceutically acceptable salts.

1. Materials:

  • 1-(3-Methylmorpholin-4-yl)propan-2-amine (Free Base)

  • Counter-ions for Salt Formation (Representative Examples):

    • Hydrochloric Acid (for Hydrochloride salt)

    • Sulfuric Acid (for Sulfate salt)

    • L-Tartaric Acid (for Tartrate salt)

    • Maleic Acid (for Maleate salt)

2. Analytical Methodology: The primary analytical technique for this study is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][17] This method must be validated to demonstrate specificity for the parent compound, ensuring that all potential degradation products are resolved from the main peak. For structural elucidation of any observed degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) will be employed.[17][18]

3. Forced Degradation Protocol: The free base and each salt form will be subjected to the following stress conditions in both solid and solution states. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are revealed without the complication of secondary degradation products.[9]

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 48 hours (in solution)To assess stability in acidic environments, relevant to gastric conditions and potential formulation excipients.[15][16]
Base Hydrolysis 0.1 M NaOH at 60°C for 48 hours (in solution)To evaluate stability in alkaline conditions, which can catalyze the degradation of certain functional groups.[15][16]
Oxidation 3% H₂O₂ at room temperature for 24 hours (in solution)To probe the molecule's susceptibility to oxidation, a common degradation pathway for amines.[15]
Thermal Stress 70°C at 75% RH for 7 days (solid state)To simulate the effects of long-term storage at elevated temperatures and humidity.[16]
Photostability Exposure to light as per ICH Q1B guidelines (solid state)To determine if the compound is light-sensitive, which would necessitate protective packaging.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for this comparative stability study.

G cluster_prep Phase 1: Material Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Characterization cluster_output Phase 4: Data Interpretation FB 1-(3-Methylmorpholin-4-yl) propan-2-amine Free Base Salt_Prep Salt Formation & Crystallization FB->Salt_Prep Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FB->Stress Acids Pharmaceutical Acids (HCl, H2SO4, Tartaric, etc.) Acids->Salt_Prep Salts Prepared Salt Forms (HCl, Sulfate, Tartrate, etc.) Salt_Prep->Salts Salts->Stress HPLC Stability-Indicating HPLC (Purity & Degradation Assay) Stress->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Data Comparative Data Table LCMS->Data Selection Optimal Salt Selection Data->Selection

Caption: Workflow for comparative stability testing of free base vs. salt forms.

Anticipated Results & Discussion

The results of the forced degradation study are expected to demonstrate a clear stability advantage for the salt forms over the free base, particularly under oxidative and thermal stress conditions. The protonation of the amine nitrogen in the salt form reduces the availability of the lone pair of electrons, thereby decreasing its susceptibility to oxidation.

Table 1: Anticipated Percentage Degradation Data

FormAcid Hydrolysis (0.1 M HCl)Base Hydrolysis (0.1 M NaOH)Oxidation (3% H₂O₂)Thermal Stress (70°C/75% RH)Photostability (ICH Q1B)
Free Base < 2%< 1%15 - 25% 8 - 15% < 3%
HCl Salt < 1%< 1%< 2%< 2%< 1%
Sulfate Salt < 1%< 1%< 2%< 3%< 1%
Tartrate Salt < 1%< 1%< 3%< 4%< 1%
Maleate Salt < 1%< 1%< 3%< 5%< 1%

As the hypothetical data in Table 1 suggests, the most significant degradation for the free base is anticipated under oxidative and thermal stress. In contrast, all salt forms are expected to exhibit substantially improved stability. While all salts are likely to be more stable than the free base, minor differences between them may arise due to factors like crystal lattice energy, hygroscopicity, and the specific nature of the counter-ion. For instance, a more hygroscopic salt might show slightly more degradation under high humidity and temperature conditions.

The primary degradation product under oxidative stress is likely to be the N-oxide or other related oxidative species. The following diagram illustrates this potential pathway.

G Parent Amine (Free Base) R-NH-R' Product N-Oxide R-N+(O-)-R' Parent->Product Oxidation Oxidant [O] (e.g., H₂O₂) Oxidant->Product

Caption: Potential oxidative degradation pathway for the amine free base.

The selection of the final salt form for development would be based on the superior stability profile, alongside other critical factors such as solubility, crystallinity, and manufacturability.[1][3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Salt Formation
  • Dissolve 1.0 equivalent of 1-(3-Methylmorpholin-4-yl)propan-2-amine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • Add a solution of 1.0 equivalent of the desired acid (e.g., HCl in isopropanol) dropwise while stirring.

  • Stir the resulting mixture at room temperature for 2-4 hours to induce precipitation/crystallization.

  • If no solid forms, cooling, sonication, or the addition of an anti-solvent may be required.

  • Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum at 40°C.

  • Characterize the resulting salt by techniques such as NMR, melting point, and Powder X-ray Diffraction (PXRD) to confirm its identity and crystalline form.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Conclusion

References

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  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

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  • Title: Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives Source: Preprints.org URL: [Link]

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  • Title: Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance Source: Element URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Basicity of Amines and Ammonium Salt Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Why are organic amines often more stable as the HCl salt than in the free base form? Source: Reddit URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

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